Sniper(abl)-044
Description
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Structure
2D Structure
Properties
Molecular Formula |
C51H64F3N9O8S |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
3-[2-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1 |
InChI Key |
QRGLWQMXPLDUPI-XMNZJGRJSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC6=CC=CC=C6)N)O)C(F)(F)F |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Tripartite Architecture of Sniper(abl)-044: A Technical Guide to a BCR-ABL Protein Degrader
For Immediate Release: A Deep Dive into the Molecular Structure and Mechanism of Sniper(abl)-044 for Researchers in Oncology and Drug Development.
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental validation of this compound, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL protein. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this targeted protein degrader.
This compound is a heterobifunctional molecule meticulously engineered to hijack the cell's natural protein disposal machinery to eliminate the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). Its structure is a conjugate of three key components: an ABL kinase inhibitor (HG-7-85-01), an E3 ubiquitin ligase ligand (Bestatin), and a chemical linker that tethers the two moieties.[1][2] This tripartite design enables the molecule to simultaneously bind to both the target protein (BCR-ABL) and an E3 ligase (cIAP1), thereby inducing the ubiquitination and subsequent proteasomal degradation of BCR-ABL.
Core Structure and Components
The fundamental structure of this compound is comprised of:
-
Target-Binding Ligand: The molecule incorporates HG-7-85-01, a known inhibitor of the ABL kinase domain of the BCR-ABL protein.[1] This component ensures the specific recognition and binding to the intended target.
-
E3 Ligase-Recruiting Ligand: Bestatin serves as the ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1] By recruiting cIAP1, this compound initiates the process of tagging the BCR-ABL protein for degradation.
-
Linker: A flexible linker connects the ABL inhibitor and the IAP ligand. The precise chemical structure and length of the linker are critical for optimizing the formation of a stable ternary complex between BCR-ABL, this compound, and cIAP1, which is essential for efficient protein degradation.
| Component | Chemical Moiety | Function |
| Target Binding Moiety | HG-7-85-01 | Binds to the ABL kinase domain of BCR-ABL |
| E3 Ligase Ligand | Bestatin | Recruits the cIAP1 E3 ubiquitin ligase |
| Linker | Linker | Connects the two active moieties |
Mechanism of Action: Induced Protein Degradation
The primary mechanism of action of this compound is to induce the selective degradation of the BCR-ABL protein through the ubiquitin-proteasome system. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, due to its bifunctional nature, facilitates the formation of a ternary complex between the BCR-ABL protein and the cIAP1 E3 ligase.
-
Ubiquitination: Once in proximity, cIAP1 catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves BCR-ABL into small peptides, effectively eliminating it from the cell.
Quantitative Analysis of BCR-ABL Degradation
The efficacy of this compound in promoting the degradation of BCR-ABL has been quantitatively assessed. A key metric for evaluating the potency of a protein degrader is the DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein.
| Compound | Target Protein | DC50 (µM) | Cell Line | Reference |
| This compound | BCR-ABL | 10 | K562 | [1][2][3] |
Experimental Protocols
The following provides a generalized methodology for assessing the degradation of BCR-ABL induced by this compound, based on standard techniques in the field.
1. Cell Culture and Treatment:
-
Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein, is commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: K562 cells are seeded at a specified density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
2. Western Blotting for Protein Degradation Analysis:
-
Cell Lysis: Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for BCR-ABL and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of BCR-ABL are normalized to the loading control.
Conclusion
This compound represents a promising strategy for targeting the BCR-ABL oncoprotein in CML. Its innovative design, which leverages the cell's own protein degradation machinery, offers a potential alternative to traditional kinase inhibitors. The data presented in this guide underscore its ability to induce the degradation of BCR-ABL, and the detailed protocols provide a framework for its further investigation. This technical overview serves as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel cancer therapeutics.
References
The Role of IAP Ligands in SNIPER Technology: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) represent a major class of small molecules that induce the degradation of specific proteins through the cell's own ubiquitin-proteasome system. A key subclass of these degraders is the Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers, or SNIPERs. These chimeric molecules are distinguished by their recruitment of IAP E3 ubiquitin ligases to induce the degradation of target proteins. The IAP ligand is the cornerstone of SNIPER technology, serving as the critical module that hijacks the IAP-mediated ubiquitination machinery. This technical guide provides an in-depth exploration of the role of IAP ligands in SNIPER technology, detailing the underlying mechanisms, common ligands, quantitative efficacy data, and key experimental protocols for researchers and drug development professionals.
Introduction to SNIPER Technology
SNIPERs are heterobifunctional molecules engineered to induce the degradation of a protein of interest (POI).[1] They are a specific type of PROTAC that leverages Inhibitor of Apoptosis (IAP) proteins as the E3 ubiquitin ligase component.[2][3] The structure of a SNIPER molecule consists of three essential components: a ligand that binds to the target protein, a ligand that recruits an IAP E3 ligase, and a chemical linker that connects the two.[1][4][5] By simultaneously binding the POI and an IAP, the SNIPER molecule acts as a molecular bridge, forming a ternary complex that brings the E3 ligase into close proximity with the target. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[1][6]
The Central Role of IAP Ligands
The defining feature of SNIPERs is their use of an IAP ligand to engage an E3 ligase. IAPs, such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are RING-type E3 ubiquitin ligases that play crucial roles in apoptosis and cell survival.[7][8] In SNIPER technology, the IAP ligand module is designed to bind to the Baculoviral IAP Repeat (BIR) domains of these proteins.[6] This interaction recruits the IAP's E3 ligase activity to the target protein specified by the other end of the SNIPER molecule.
A unique advantage of using IAP ligands is their potential for a dual mechanism of action: not only do they induce the degradation of the primary POI, but they can also trigger the self-destruction of the IAP proteins themselves, particularly cIAP1.[7][8][9] Since many cancers overexpress IAPs to evade apoptosis, this concomitant degradation of anti-apoptotic proteins can provide a synergistic therapeutic benefit.[9][10]
Common IAP Ligands in SNIPERs
The development of SNIPERs has been propelled by the availability of high-affinity small molecule IAP antagonists. The most prevalently used IAP ligands include:
-
Bestatin and its derivatives: Methyl bestatin (MeBS) was used in the development of the first SNIPERs.[11] It binds to the BIR3 domain of cIAP1, inducing its autoubiquitylation and degradation.[6][12]
-
MV1: This IAP antagonist has been incorporated into various SNIPERs to improve degradation efficiency compared to early bestatin-based compounds.[2][3][7]
-
LCL161 and its derivatives: As high-affinity IAP ligands, LCL161 derivatives are the most commonly used warheads in modern SNIPERs, enabling potent degradation of target proteins at nanomolar concentrations.[2][3][11]
| IAP Ligand Family | Frequency of Use in SNIPERs |
| LCL-161 derivatives | ~31%[2][3] |
| Bestatin | ~24%[3] |
| MV1 derivatives | ~10%[2][3] |
| IAP ligand 4 | ~9%[2][3] |
| Other | < 3%[3] |
| Table 1: Frequency of common IAP ligands utilized in published SNIPERs.[2][3][13] |
Mechanism of Action: Signaling Pathways
The mechanism of SNIPER-induced protein degradation is a multi-step process that hinges on the formation of a key ternary complex. Furthermore, the degradation of different IAPs (cIAP1 vs. XIAP) proceeds through distinct pathways.
A. Target Protein Degradation Pathway
The canonical pathway for target protein degradation involves the IAP ligand mediating the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation.
B. Differential Degradation of IAPs
A critical finding in SNIPER research is that the degradation of cIAP1 and XIAP occurs through different mechanisms.[8][14]
-
cIAP1 Degradation: The degradation of cIAP1 is triggered directly by the binding of the IAP antagonist module of the SNIPER. This binding is sufficient to induce the autoubiquitylation and proteasomal degradation of cIAP1, and does not require the formation of the ternary complex with the target protein.[8][14]
-
XIAP Degradation: In contrast, the degradation of XIAP (and the target protein) is strictly dependent on the formation of the full ternary complex: XIAP-SNIPER-POI. Without the target protein to stabilize the complex, XIAP is not efficiently degraded.[8][14]
Quantitative Analysis of SNIPER Efficacy
The potency of SNIPERs is typically quantified by the half-maximal degradation concentration (DC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in cellular assays. The table below summarizes quantitative data for several published SNIPER compounds, highlighting the diversity of targets and the range of potencies achieved.
| SNIPER Name | Target Protein | IAP Ligand | Target Ligand | Efficacy (DC₅₀/IC₅₀) | Cell Line | Citation(s) |
| SNIPER-1 | Androgen Receptor (AR) | Not Specified | AR Antagonist | Effective at 3 µM | PC Cells | [2] |
| SNIPER-5 | BCR-ABL | Bestatin, MV1, or LCL161 derivative | Imatinib, GNF5, or Dasatinib | Max knockdown at ~100 nM | K562 | [2][3] |
| SNIPER-7 | BRD4 | LCL-161 derivative | (+)-JQ-1 | Optimal at 0.1 µM | Not Specified | [2] |
| SNIPER-12 | BTK | IAP Ligand | Aminopyrazole derivative | DC₅₀ = 182 ± 57 nM | THP-1 | [2] |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | LCL161 derivative | 4-hydroxytamoxifen | IC₅₀ = 0.097 µM | Not Specified | [7] |
| SNIPER-29 | Estrogen Receptor α (ERα) | LCL161 derivative | 4-hydroxytamoxifen | Effective at 3-100 nM | Not Specified | [3] |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | DC₅₀ = 0.3 µM | Not Specified | [7][15] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | Dasatinib | DC₅₀ = 10 nM | Not Specified | [15] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | GNF5 | DC₅₀ = 5 µM | Not Specified | [7][15] |
| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | (+)-JQ-1 | IC₅₀ (IAPs): 6.8 nM (cIAP1), 49 nM (XIAP) | Not Specified | [15] |
Table 2: Summary of quantitative efficacy data for selected SNIPER compounds.
Key Experimental Protocols and Methodologies
Validating the mechanism and efficacy of SNIPERs requires a series of well-controlled experiments. This section outlines the core methodologies.
A. Synthesis of SNIPER Molecules
The synthesis of SNIPERs involves standard organic chemistry techniques to conjugate the target protein ligand with the IAP ligand via a suitable linker (e.g., polyethylene glycol or PEG). The design of the linker is critical as its length and composition can significantly impact ternary complex formation and degradation efficiency.[2][10]
B. In Vitro Protein Degradation Assay by Western Blot
-
Objective: To measure the dose- and time-dependent reduction of the target protein and IAPs.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MCF-7 for ERα, K562 for BCR-ABL) and treat with a concentration range of the SNIPER compound for various time points (e.g., 2, 6, 12, 24 hours).
-
Lysis and Protein Quantification: Harvest cells, lyse them in RIPA buffer with protease and phosphatase inhibitors, and determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the POI, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band densities to calculate the percentage of remaining protein relative to the vehicle-treated control. The DC₅₀ is calculated from the resulting dose-response curve.
-
C. Mechanistic Validation Using Control Compounds
To confirm that protein degradation is dependent on the formation of a specific ternary complex, several control experiments are essential.[2][8][14]
-
Objective: To prove the degradation of the POI and XIAP requires a functional SNIPER capable of forming a ternary complex.
-
Methodology:
-
Synthesize Control Molecules:
-
Inactive IAP Ligand Control (e.g., SNIPER-9): Create a SNIPER where the IAP ligand is chemically modified (e.g., N-methylated) to abolish its binding to IAPs.[2][8]
-
Inactive POI Ligand Control (e.g., SNIPER-10): Create a SNIPER using an inactive enantiomer of the POI ligand (e.g., (-)-JQ-1 instead of (+)-JQ-1) that cannot bind the target protein.[2][8]
-
-
Perform Competition Experiment:
-
Analyze Degradation: Perform Western blot analysis as described above for the POI, cIAP1, and XIAP.
-
-
Expected Results:
-
POI & XIAP: Degradation should be observed only with the active SNIPER. All control conditions should show no degradation.
-
cIAP1: Degradation should be observed with the active SNIPER, the inactive POI ligand control, and the ligand mixture control, but not with the inactive IAP ligand control.
-
D. In Vivo Antitumor Activity Assay
-
Objective: To assess the therapeutic efficacy of a SNIPER in a preclinical animal model.
-
Methodology:
-
Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.[9][11]
-
Dosing: Once tumors reach a palpable size, randomize mice into treatment (SNIPER) and vehicle control groups. Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis to confirm in vivo target degradation, while another can be fixed in formalin for immunohistochemical analysis.
-
Conclusion and Future Perspectives
The IAP ligand is the indispensable component of SNIPER technology, enabling the recruitment of IAP E3 ligases to degrade proteins of interest. The choice of ligand—from early bestatin derivatives to high-affinity LCL161 analogues—directly influences the potency and efficacy of the resulting SNIPER molecule. The dual-action capability of SNIPERs, which simultaneously degrade a target oncoprotein and an anti-apoptotic IAP, represents a powerful strategy for cancer therapy.
Despite significant progress, challenges remain, including the high molecular weight of many SNIPERs which can affect their pharmacokinetic properties, and the need for more rigorous principles to guide linker design.[2][3] Future research will likely focus on the discovery of novel, more potent, and cell-type-specific IAP ligands, the optimization of linker technology to improve drug-like properties, and the expansion of the SNIPER platform to target a wider array of disease-relevant proteins beyond oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific non-genetic IAP-based protein erasers (SNIPERs) as a potential therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 9. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 15. SNIPER | TargetMol [targetmol.com]
Targeted Protein Degradation of BCR-ABL: A Technical Guide to a New Therapeutic Frontier in Chronic Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis.[2][3] While tyrosine kinase inhibitors (TKIs) like imatinib have transformed CML into a manageable chronic condition, challenges such as drug resistance due to kinase domain mutations (e.g., T315I) and the persistence of leukemia stem cells (LSCs) that can lead to relapse, remain significant hurdles.[4][5] These limitations underscore the need for novel therapeutic strategies.
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein entirely.[3][6] This is primarily achieved through Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[7][8] By inducing the degradation of the BCR-ABL oncoprotein, this approach offers the potential to overcome TKI resistance, eliminate kinase-independent scaffolding functions of the protein, and ultimately eradicate the LSCs responsible for disease persistence.[4][9]
This technical guide provides an in-depth overview of the targeted degradation of BCR-ABL, covering the underlying mechanisms, key molecular pathways, experimental protocols for evaluation, and the current landscape of BCR-ABL degraders.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules comprising three key components: a "warhead" that binds to the protein of interest (POI), in this case, BCR-ABL; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[8] The mechanism of action involves the PROTAC simultaneously binding to both BCR-ABL and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[3][7] This proximity induces the E3 ligase to polyubiquitinate the BCR-ABL protein. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to repeat the cycle.[10]
BCR-ABL Signaling Pathways
BCR-ABL's constitutive kinase activity drives multiple downstream signaling pathways that are critical for the CML phenotype, promoting cell proliferation, survival, and resistance to apoptosis.[11][12] Degrading the BCR-ABL protein shuts down all these oncogenic signals simultaneously.
-
RAS/MAPK Pathway: The BCR-ABL/GRB2/SOS complex activates RAS, which in turn stimulates the RAF/MEK/ERK cascade, driving cell proliferation.[11][12]
-
JAK/STAT Pathway: BCR-ABL activates JAK2 and subsequently STAT5. Phosphorylated STAT5 translocates to the nucleus to upregulate anti-apoptotic proteins like BCL-xL and MCL-1, promoting cell survival.[1][11]
-
PI3K/AKT/mTOR Pathway: This pathway is activated by BCR-ABL and is crucial for cell growth, survival, and proliferation.[12][13]
Quantitative Data Summary
The development of BCR-ABL degraders has led to several potent compounds. Their efficacy is typically measured by the half-maximal degradation concentration (DC₅₀), which is the concentration of the degrader required to reduce the level of the target protein by 50%, and the half-maximal inhibitory concentration (IC₅₀), which measures the compound's effect on cell proliferation.
Table 1: Selected BCR-ABL PROTACs and their Cellular Activities
| PROTAC Name | BCR-ABL Ligand (Warhead) | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Reference(s) |
| GMB-475 | Dasatinib | Pomalidomide (CRBN) | K562 | ~25 | ~10 | [14] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 deriv. (IAP) | K562 | <10 | ~10 | [15][16] |
| SIAIS178 | Dasatinib | Pomalidomide (CRBN) | K562 | 1.3 | 1.9 | [17] |
| SIAIS178 | Dasatinib | Pomalidomide (CRBN) | Ba/F3 T315I | 2.5 | 4.8 | [17] |
| UBX-362 | Not Disclosed | Not Disclosed | K562 | ~1.78 | ~2.56 | [18] |
| LPA-81S | Asciminib | Pomalidomide (CRBN) | K562 | <10 | Low nM | [19] |
| DMP11 | Dasatinib Analog | Pomalidomide (CRBN) | K562 | <100 | 35.6 | [20] |
Note: DC₅₀ and IC₅₀ values are approximate and compiled from the cited literature for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols & Methodologies
Evaluating a novel BCR-ABL degrader requires a series of well-defined experiments to confirm its mechanism of action and efficacy.
Cell Culture
-
Cell Lines: K562 (human CML, expresses wild-type BCR-ABL) and Ba/F3 (murine pro-B cells) engineered to express either wild-type or mutant (e.g., T315I) human BCR-ABL are commonly used.[14][18]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Ba/F3 cells require the addition of IL-3 for survival unless transformed by BCR-ABL.
Western Blot for Protein Degradation
This is the primary assay to directly measure the reduction in BCR-ABL protein levels.
-
Protocol:
-
Cell Treatment: Seed cells (e.g., K562) at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 8, 18, or 24 hours).[14]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-ABL, anti-p-STAT5, anti-STAT5, anti-GAPDH/β-actin as a loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Use densitometry software to quantify band intensity relative to the loading control. Calculate DC₅₀ values from dose-response curves.
-
Cell Viability Assay
This assay measures the effect of BCR-ABL degradation on cell proliferation and survival.
-
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells/well.
-
Treatment: Add serial dilutions of the PROTAC or control compounds (e.g., the warhead alone) and incubate for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ value.[18]
-
Ubiquitin-Proteasome System Dependency Assay
This experiment confirms that the observed protein loss is due to proteasomal degradation.
-
Protocol:
-
Pre-treatment: Pre-treat K562 cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[20][21]
-
Co-treatment: Add the BCR-ABL PROTAC at a concentration known to cause significant degradation (e.g., 3x DC₅₀) and incubate for an additional 6-8 hours.
-
Analysis: Harvest cells and perform a Western blot for BCR-ABL. A "rescue" of BCR-ABL protein levels in the inhibitor-treated lanes compared to the PROTAC-only lane confirms that degradation is dependent on the ubiquitin-proteasome pathway.
-
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay is used to confirm that the PROTAC is acting at the protein level and not affecting BCR-ABL1 gene transcription. It is also the clinical standard for monitoring minimal residual disease in CML patients.[22][23]
-
Protocol:
-
Treatment and RNA Extraction: Treat cells with the PROTAC as in the Western blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers and probes specific for BCR-ABL1 and a reference gene (e.g., ABL1 or GUSB).[24]
-
Analysis: Calculate the relative expression of BCR-ABL1 normalized to the reference gene using the ΔΔCt method. No significant change in the BCR-ABL1 transcript level is expected.
-
Challenges and Future Outlook
The development of BCR-ABL degraders is a promising strategy, but it is not without challenges. These include optimizing drug-like properties such as oral bioavailability and cell permeability, and mitigating the "hook effect," a phenomenon where very high PROTAC concentrations can inhibit ternary complex formation and reduce degradation efficacy.[19][25] Furthermore, ensuring the specificity of degradation to avoid off-target effects is critical for clinical translation.
Despite these hurdles, the field is rapidly advancing. Novel degraders are being developed that show efficacy against TKI-resistant mutants and in preclinical in vivo models.[18][26] The ability to degrade BCR-ABL, rather than just inhibit it, holds the potential to provide deeper, more durable responses for CML patients and may represent a curative strategy by eliminating the disease-sustaining leukemic stem cells. The first BCR-ABL-targeting PROTACs are anticipated to enter clinical trials, heralding a new and exciting chapter in the treatment of CML.[4][19]
References
- 1. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The progress of small-molecules and degraders against BCR-ABL for the treatment of CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimeras (PROTACs) targeting the BCR-ABL for the treatment of chronic myeloid leukemia - a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 16. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. google.com [google.com]
- 26. aacrjournals.org [aacrjournals.org]
Sniper(abl)-044 vs. Traditional ABL Kinase Inhibitors: A Technical Guide to Targeted Protein Degradation in CML
Executive Summary: The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the development of ABL kinase inhibitors, which target the constitutively active BCR-ABL oncoprotein. However, the efficacy of these traditional, occupancy-driven inhibitors is often limited by the emergence of drug resistance, primarily through mutations in the ABL kinase domain. This guide provides an in-depth technical comparison between traditional ABL tyrosine kinase inhibitors (TKIs) and a novel therapeutic modality, Sniper(abl)-044, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). Unlike traditional inhibitors that merely block the kinase function, this compound is designed to induce the complete degradation of the BCR-ABL protein, offering a promising new strategy to overcome TKI resistance and improve therapeutic outcomes.
The Central Role of BCR-ABL in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a cytogenetic abnormality resulting from a reciprocal translocation between chromosomes 9 and 22.[1] This event creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[2][3]
The persistent, unregulated activity of the BCR-ABL kinase activates a cascade of downstream signaling pathways critical for cell survival and proliferation, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation and differentiation.[4][5][6][7]
-
PI3K/AKT/mTOR Pathway: This cascade plays a central role in promoting cell survival by inhibiting apoptosis (programmed cell death).[4][5][6][7]
-
STAT5 Pathway: Activation of STAT5 also contributes to the anti-apoptotic and pro-proliferative state of CML cells.[5]
The dependence of CML cells on the continuous signaling from BCR-ABL, a phenomenon known as "oncogene addiction," makes this oncoprotein an ideal therapeutic target.[8]
Traditional ABL Kinase Inhibitors: An Occupancy-Driven Paradigm
The development of TKIs represented a landmark achievement in targeted cancer therapy. These small molecules are designed to fit into the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling.[7][9][10]
-
First Generation (Imatinib): Imatinib was the first TKI approved for CML and remains a cornerstone of treatment. It specifically binds to and stabilizes the inactive conformation of the ABL kinase, preventing ATP from binding.[9][10][11]
-
Second Generation (Dasatinib, Nilotinib): Developed to overcome imatinib resistance, these agents are significantly more potent.[11] Dasatinib is distinct in its ability to bind to both the active and inactive conformations of the kinase, while nilotinib, like imatinib, recognizes the inactive state.[11]
-
Third Generation (Ponatinib): This TKI was specifically designed to be effective against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[12]
Despite their success, the long-term efficacy of TKIs can be compromised by the development of acquired resistance. The most common mechanism is the emergence of point mutations within the ABL kinase domain that either directly impair drug binding or lock the kinase in a conformation that the inhibitor cannot recognize.[1][11]
This compound: A Novel Degradation-Based Approach
Targeted protein degradation represents a paradigm shift from occupancy-driven inhibition. Instead of merely blocking a protein's function, this strategy eliminates the protein from the cell entirely. This compound is a bifunctional molecule belonging to the SNIPER class of degraders.[13][14]
SNIPER Technology
SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) are chimeric molecules that consist of three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two moieties.
SNIPERs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[15] They create a ternary complex between the target protein and an E3 ligase, which tags the target with ubiquitin. This polyubiquitination marks the protein for destruction by the proteasome.[13]
Mechanism of this compound
This compound is composed of the ABL inhibitor HG-7-85-01 conjugated to Bestatin, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases.[13][16] Its mechanism proceeds as follows:
-
The HG-7-85-01 moiety binds to the BCR-ABL protein.
-
The Bestatin moiety simultaneously binds to an IAP E3 ligase, such as cIAP1.
-
A ternary complex of BCR-ABL–this compound–cIAP1 is formed.
-
cIAP1 ubiquitinates BCR-ABL.
-
The polyubiquitinated BCR-ABL protein is recognized and degraded by the 26S proteasome.
This event-driven, catalytic mechanism means a single molecule of this compound can induce the degradation of multiple BCR-ABL proteins.
Comparative Analysis: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between SNIPERs and traditional TKIs leads to distinct pharmacological profiles and therapeutic potential.
Quantitative Efficacy Data
Efficacy for traditional TKIs is measured by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the kinase activity or cell proliferation. For degraders, the key metric is the DC50, the concentration required to degrade 50% of the target protein.
| Compound Class | Compound Name | Target/Mechanism | Efficacy Metric | Value | Cell Line | Reference |
| Degrader | This compound | BCR-ABL Degradation | DC50 | 10 µM | K562 | [13][16][17] |
| Degrader | Sniper(abl)-013 | BCR-ABL Degradation | DC50 | 20 µM | K562 | [13][18] |
| Degrader | Sniper(abl)-019 | BCR-ABL Degradation | DC50 | 0.3 µM | K562 | [13] |
| TKI (1st Gen) | Imatinib | BCR-ABL Inhibition | IC50 (prolif.) | ~300 nM | Ba/F3 | [11][19][20] |
| TKI (2nd Gen) | Dasatinib | BCR-ABL Inhibition | IC50 (prolif.) | ~1 nM | Ba/F3 | [11][19][20] |
| TKI (2nd Gen) | Nilotinib | BCR-ABL Inhibition | IC50 (prolif.) | ~20 nM | Ba/F3 | [11][19][20] |
| TKI (3rd Gen) | Ponatinib | BCR-ABL Inhibition | IC50 (prolif.) | ~0.5 nM | Ba/F3 | [19][20] |
| Note: IC50 values can vary significantly based on the specific assay conditions and cell line used. The values presented are for general comparison. |
Potential to Overcome Resistance
By physically eliminating the BCR-ABL protein, degraders may overcome resistance mechanisms that affect traditional TKIs. Since the binding affinity required to form a transient ternary complex for degradation may be lower than that required for sustained enzymatic inhibition, degraders could potentially be effective against kinase domain mutants that reduce TKI binding. Furthermore, by removing the entire protein scaffold, degraders also eliminate non-kinase functions of BCR-ABL, which could be a significant advantage.
Key Experimental Methodologies
Evaluating and comparing TKIs and protein degraders requires distinct and complementary experimental protocols.
In Vitro Kinase Inhibition Assay (for TKIs)
-
Objective: To measure the direct inhibitory effect of a compound on BCR-ABL kinase activity.
-
Protocol:
-
Recombinant BCR-ABL kinase is incubated in a kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl2).
-
A specific substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL) and ATP are added.[21]
-
The test compound (TKI) is added at various concentrations.
-
The reaction is allowed to proceed at 30-37°C.
-
The amount of phosphorylated substrate is quantified, typically using radio-labeled ATP (³²P-ATP) and autoradiography, or phosphorylation-specific antibodies (ELISA or Western Blot).
-
IC50 values are calculated from the dose-response curve.
-
Cellular Proliferation Assay (for TKIs and Degraders)
-
Objective: To determine the effect of a compound on the proliferation and viability of CML cells.
-
Protocol (MTT Assay Example):
-
CML cells (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded in 96-well plates at a density of ~5 x 10³ cells/well.[22]
-
The cells are treated with a range of concentrations of the test compound.
-
Plates are incubated for a set period (e.g., 72 hours) at 37°C.[22]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for ~4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader at ~570 nm.
-
IC50 values are calculated based on the reduction in cell viability compared to untreated controls.
-
Protein Degradation Assay (for Degraders)
-
Objective: To directly measure the degradation of the target protein induced by the compound.
-
Protocol (Western Blot):
-
K562 cells are treated with various concentrations of the SNIPER compound for a defined period (e.g., 6 hours).[23]
-
Cells are harvested, washed with PBS, and lysed in a buffer containing protease inhibitors to extract total cellular proteins.
-
Protein concentration in the lysates is quantified (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A primary antibody for a loading control protein (e.g., GAPDH or β-tubulin) is also used to ensure equal protein loading.[23]
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
The intensity of the BCR-ABL band is quantified and normalized to the loading control. The DC50 is the concentration at which the BCR-ABL signal is reduced by 50% compared to the vehicle-treated control.[23]
-
Conclusion and Future Directions
Traditional ABL kinase inhibitors have transformed the prognosis for patients with CML by effectively targeting the driver oncoprotein. However, their occupancy-based mechanism is vulnerable to resistance mutations that limit long-term efficacy.
This compound and the broader class of SNIPERs introduce a fundamentally different therapeutic strategy: targeted protein degradation. By hijacking the cell's own machinery to eliminate the BCR-ABL oncoprotein, this approach offers several potential advantages, most notably a powerful new tool to combat TKI resistance. While still in early stages of development, the ability to induce degradation rather than just inhibition represents a promising and exciting frontier in the treatment of CML and other oncogene-addicted cancers. Further research will be critical to optimize the potency, selectivity, and drug-like properties of these novel agents for clinical application.
References
- 1. Mechanisms of Disease Progression and Resistance to Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia: An Update [mdpi.com]
- 2. Lessons learned from the development of an Abl tyrosine kinase inhibitor for chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Kinase Inhibitors in Chronic Myeloid Leukemia [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 15. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Ubiquitin-Proteasome System: A Pivotal Target in Chronic Myeloid Leukemia Therapy
This technical guide provides an in-depth exploration of the ubiquitin-proteasome system (UPS) as a therapeutic target in Chronic Myeloid Leukemia (CML). It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and hematology. This document details the molecular mechanisms underpinning the UPS in CML pathogenesis, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental methodologies, and provides visual representations of critical pathways and workflows.
Introduction to CML and the Ubiquitin-Proteasome System
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is central to CML pathogenesis, driving uncontrolled cell proliferation and resistance to apoptosis.
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation. It plays a critical role in maintaining cellular homeostasis by degrading misfolded, damaged, or short-lived regulatory proteins. The UPS is a two-step process involving ubiquitination and proteasomal degradation. In the first step, ubiquitin, a small regulatory protein, is covalently attached to target proteins through a series of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases provide substrate specificity. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.
Given its fundamental role in regulating the levels of key cellular proteins, including oncoproteins and tumor suppressors, the UPS has emerged as a compelling target for cancer therapy. In CML, the UPS is intricately involved in the regulation of BCR-ABL levels and the signaling pathways it governs.
The Role of the UPS in CML Pathophysiology
The UPS plays a dual role in CML. On one hand, it is responsible for the degradation of the BCR-ABL oncoprotein, thus acting as a tumor-suppressive mechanism. The E3 ubiquitin ligase c-Cbl has been identified as a key player in mediating the ubiquitination and subsequent proteasomal degradation of BCR-ABL. On the other hand, the UPS is also essential for the survival of CML cells by degrading tumor suppressor proteins, such as p53, and pro-apoptotic proteins.
Targeting the proteasome with inhibitors disrupts this delicate balance. Proteasome inhibitors block the degradation of a wide range of proteins, leading to the accumulation of misfolded and polyubiquitinated proteins. This induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis. In CML cells, proteasome inhibition leads to the accumulation of pro-apoptotic proteins and the tumor suppressor p53, while also paradoxically stabilizing BCR-ABL. However, the pro-apoptotic effects of proteasome inhibition appear to override the effects of BCR-ABL stabilization, leading to the selective killing of CML cells.
Furthermore, proteasome inhibitors have shown efficacy in overcoming resistance to tyrosine kinase inhibitors (TKIs), the standard of care in CML. TKI resistance can arise from mutations in the ABL kinase domain or from BCR-ABL-independent mechanisms. By targeting a fundamental cellular process, proteasome inhibitors can induce apoptosis in CML cells regardless of their TKI sensitivity.
Therapeutic Strategies: Proteasome Inhibitors in CML
Several proteasome inhibitors have been investigated for the treatment of CML, both as single agents and in combination with TKIs.
-
Bortezomib (Velcade®): A dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome. It was the first proteasome inhibitor to be approved for the treatment of multiple myeloma and has shown preclinical and clinical activity in CML.
-
Carfilzomib (Kyprolis®): A tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the proteasome. It has shown greater potency and a different safety profile compared to bortezomib.
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor that has also been explored in hematological malignancies.
These inhibitors have demonstrated the ability to induce apoptosis in both TKI-sensitive and TKI-resistant CML cell lines. Combination therapy with TKIs, such as imatinib, has shown synergistic effects in preclinical models, providing a strong rationale for clinical investigation.
Quantitative Data on Proteasome Inhibitors in CML
The following tables summarize key quantitative data from preclinical studies on the effects of proteasome inhibitors in CML cell lines.
Table 1: In Vitro Cytotoxicity of Proteasome Inhibitors in CML Cell Lines
| Cell Line | Compound | IC50 (nM) | Exposure Time (h) | Reference |
| K562 | Bortezomib | 7.5 - 15 | 48 - 72 | |
| LAMA-84 | Bortezomib | 10 - 20 | 48 | |
| K562/Ima-R* | Bortezomib | 8 - 18 | 48 | |
| KCL-22 | Carfilzomib | 5 - 10 | 48 | |
| KU812 | Carfilzomib | 4 - 8 | 48 |
*Imatinib-resistant cell line
Table 2: Effects of Proteasome Inhibitors on Apoptosis and Cell Cycle in CML Cells
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| K562 | 10 nM Bortezomib (48h) | ~40% (Annexin V+) | G2/M phase | |
| LAMA-84 | 15 nM Bortezomib (48h) | ~50% (Annexin V+) | G2/M phase | |
| K562 | 10 nM Carfilzomib (24h) | ~60% (Annexin V+) | G2/M phase |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of proteasome inhibitors on CML cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed CML cells (e.g., K562, LAMA-84) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: Add various concentrations of the proteasome inhibitor (e.g., bortezomib, carfilzomib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoprecipitation and Western Blotting for Ubiquitinated BCR-ABL
-
Cell Lysis: Treat CML cells with a proteasome inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoprecipitation: Incubate 1-2 mg of total protein with an anti-BCR-ABL antibody overnight at 4°C. Add protein A/G-agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with a primary antibody against ubiquitin. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: BCR-ABL Ubiquitination and Degradation Pathway.
Caption: Mechanism of Action of Proteasome Inhibitors in CML.
Experimental Workflow
Caption: Workflow for Screening UPS Inhibitors in CML.
Conclusion and Future Directions
The ubiquitin-proteasome system is a validated and clinically relevant target in CML. Proteasome inhibitors have demonstrated significant preclinical activity and have a therapeutic role in hematological malignancies. Their ability to induce apoptosis in TKI-resistant CML cells is particularly noteworthy and warrants further clinical investigation, especially in the context of combination therapies.
Future research should focus on:
-
Developing more selective UPS inhibitors: Targeting specific E3 ligases or deubiquitinating enzymes (DUBs) involved in CML pathogenesis could offer a more targeted approach with an improved therapeutic window.
-
Identifying biomarkers of response: Understanding which patients are most likely to benefit from proteasome inhibitor therapy is crucial for personalized medicine.
-
Optimizing combination strategies: Further preclinical and clinical studies are needed to determine the most effective combinations of proteasome inhibitors with TKIs and other targeted agents.
A deeper understanding of the intricate interplay between the UPS and other cellular signaling pathways in CML will undoubtedly pave the way for novel and more effective therapeutic interventions for this disease.
In-Depth Technical Guide to Sniper(abl)-044: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-044 is a novel heterobifunctional molecule designed for targeted protein degradation. As a member of the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class of PROTACs (Proteolysis Targeting Chimeras), it is engineered to specifically induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This document provides a comprehensive overview of the chemical properties, stability, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Properties and Stability
This compound is a complex molecule that conjugates the ABL kinase inhibitor HG-7-85-01 with the IAP (Inhibitor of Apoptosis Protein) ligand Bestatin via a chemical linker. This tripartite structure is essential for its function as a molecular bridge between the target protein and the E3 ubiquitin ligase machinery.
| Property | Value |
| Molecular Formula | C51H64F3N9O8S |
| Molecular Weight | 1020.17 g/mol |
| Appearance | Solid |
| Purity | >98% (typically) |
| DC50 for BCR-ABL | 10 μM |
Table 1: Chemical and Biological Properties of this compound
Stability and Storage:
This compound exhibits moderate stability. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for up to three years. When in solution, for instance in DMSO, it should be stored at -80°C and is stable for up to one year. For shipping, the compound is stable at ambient temperatures.
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of the BCR-ABL protein. The HG-7-85-01 moiety of the molecule binds to the ABL kinase domain of the BCR-ABL fusion protein. Simultaneously, the Bestatin ligand binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This ternary complex formation brings the E3 ligase in close proximity to the BCR-ABL protein, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process that includes the synthesis of the ABL inhibitor HG-7-85-01, the IAP ligand Bestatin, and the subsequent conjugation of these two moieties via a suitable linker. While the exact, detailed synthesis protocol for this compound is proprietary and not publicly available in full, a general workflow can be outlined based on the synthesis of similar SNIPER compounds.
Caption: General workflow for the synthesis of this compound.
Note: The specific chemical reactions, catalysts, and purification methods would be detailed in a full synthetic protocol. This generally involves standard organic chemistry techniques such as coupling reactions (e.g., amide bond formation), protection/deprotection steps, and purification by chromatography.
BCR-ABL Degradation Assay in K562 Cells
This protocol describes the evaluation of this compound's ability to induce the degradation of the BCR-ABL protein in the human CML cell line K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) or DMSO as a vehicle control. A positive control for proteasome-mediated degradation can be included by co-treating cells with this compound and a proteasome inhibitor like MG132. Incubate for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCR-ABL and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BCR-ABL protein levels to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of degradation.
Caption: Workflow for the BCR-ABL degradation assay.
Conclusion
This compound is a promising tool for the targeted degradation of the oncoprotein BCR-ABL. Its well-defined chemical structure and mechanism of action make it a valuable asset for research into novel cancer therapeutics. The provided protocols offer a foundation for the synthesis and biological characterization of this and similar PROTAC molecules. Further optimization of its stability, solubility, and in vivo efficacy will be crucial for its potential translation into a clinical candidate.
An In-depth Technical Guide to PROTAC and SNIPER Technologies for Leukemia Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Paradigm in Leukemia Therapy
Leukemia, a group of life-threatening hematological malignancies, has traditionally been treated with chemotherapy, radiation, and targeted inhibitors.[1] While targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have revolutionized treatment for diseases like Chronic Myeloid Leukemia (CML), challenges such as drug resistance, incomplete response, and the persistence of leukemic stem cells remain significant hurdles.[2][3]
A novel therapeutic strategy, Targeted Protein Degradation (TPD), has emerged to overcome these limitations.[1][4] Instead of merely inhibiting a protein's function, TPD aims to eliminate the pathogenic protein from the cell entirely. This is achieved using heterobifunctional molecules that hijack the cell's own protein disposal machinery. The two most prominent classes of these degraders in leukemia research are Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[5][6][7]
This guide provides a technical overview of the core mechanisms, key leukemia targets, quantitative efficacy, and experimental evaluation of PROTAC and SNIPER technologies.
Core Mechanisms of Action
PROTAC Technology: Hijacking the Ubiquitin-Proteasome System
PROTACs are bivalent small molecules composed of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two.[5][8]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a stable ternary complex (POI-PROTAC-E3 ligase).[5][6][8]
-
Ubiquitination: This proximity-induced interaction enables the E3 ligase to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into small peptides.[6]
-
Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to degrade multiple target protein molecules.[6][9]
Figure 1: The catalytic mechanism of action for a PROTAC molecule.
SNIPER Technology: Engaging the IAP Pathway
SNIPERs are a distinct class of protein degraders that specifically recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[7][10] IAPs, such as cIAP1, cIAP2, and XIAP, are RING-type E3 ligases.[10] The general structure of a SNIPER is similar to a PROTAC, consisting of a POI ligand and an IAP ligand joined by a linker.[7]
The mechanism has a key difference from conventional PROTACs:
-
Ternary Complex Formation: A SNIPER molecule brings the target protein and an IAP (e.g., cIAP1) together.
-
Ubiquitination and Degradation: The IAP ubiquitinates the target protein, marking it for proteasomal degradation.
-
Self-Degradation of IAPs: A notable feature of many SNIPERs is that they also induce the auto-ubiquitination and subsequent degradation of the IAP E3 ligase itself.[10][11] Since IAPs are often overexpressed in cancer cells and contribute to therapy resistance, their simultaneous degradation can provide an additional anti-tumor effect.[11]
Figure 2: The dual-action mechanism of SNIPER technology.
Key Leukemia Targets and Signaling Pathways
BCR-ABL in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase, is the hallmark of CML.[2] It drives uncontrolled proliferation of myeloid cells by activating multiple downstream signaling pathways, including STAT5 and PI3K/Akt.[2][9] While TKIs like imatinib are effective, resistance due to point mutations remains a clinical challenge.[12] PROTACs and SNIPERs offer a way to eliminate the BCR-ABL protein entirely, providing an alternative to simple inhibition.[2]
Figure 3: BCR-ABL signaling pathway and the intervention point for degraders.
FLT3 in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML, correlating with a poor prognosis.[13] Mutant FLT3 leads to constitutive activation of downstream pathways like STAT5 and MAPK/ERK, driving blast proliferation.[5] PROTACs targeting FLT3 aim to degrade the mutant protein, offering a potential advantage over inhibitors which are susceptible to resistance.[14][15]
Figure 4: FLT3-ITD signaling in AML and the point of PROTAC intervention.
Other Key Targets in Leukemia
-
Bruton's Tyrosine Kinase (BTK): A crucial protein in B-cell receptor signaling, BTK is a validated target in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL). BTK-targeting PROTACs are in development to overcome resistance to inhibitors like ibrutinib.[16][17]
-
PML-RARA: In Acute Promyelocytic Leukemia (APL), the PML-RARA fusion protein is the primary oncogenic driver. Therapies like all-trans retinoic acid (RA) and arsenic trioxide function in part by inducing the degradation of PML-RARA, making this a classic example of therapeutically beneficial protein degradation.[18][19]
Quantitative Data Summary
The efficacy of protein degraders is quantified by two key metrics: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[20] Antiproliferative effects are measured by IC₅₀ (the concentration that inhibits 50% of cell growth).
Table 1: Quantitative Efficacy of Selected PROTACs in Leukemia
| PROTAC Name | Target Protein | Leukemia Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | E3 Ligase | Reference |
|---|---|---|---|---|---|---|---|---|
| GMB-475 | BCR-ABL | CML | K562 | ~340 | >90% | ~300 | VHL | [21],[22] |
| SIAIS178 | BCR-ABL | CML | K562 | Potent (nM range) | N/A | N/A | VHL | [5], |
| ARV-825 | BRD4 | AML/ALL | Various | ~5 | >95% | Potent (nM range) | CRBN | [22] |
| BETd-260 | BRD4 | AML/ALL | Various | Picomolar | >95% | Picomolar | CRBN | [22] |
| RC-3 | BTK | CLL | Mino | ~100 | ~95% | N/A | CRBN | [5],[16] |
| NC-1 | BTK | CLL | Mino | 2.2 | 97% | N/A | CRBN | [16] |
| Z29 | FLT3-ITD | AML | MV4-11 | Potent (nM range) | >90% | N/A | N/A | [13] |
| Compound 35 | FLT3-ITD | AML | MV4-11 | Dose-dependent | N/A | Potent (nM range) | CRBN |[14] |
N/A: Not available in the cited sources.
Table 2: Quantitative Efficacy of Selected SNIPERs in Leukemia
| SNIPER Name | Target Protein | Leukemia Type | Cell Line | Degradation Conc. | Dₘₐₓ (%) | IC₅₀ (nM) | E3 Ligase | Reference |
|---|---|---|---|---|---|---|---|---|
| SNIPER-3 | BCR-ABL | CML | K562 | 30 µM | N/A | N/A | cIAP1 | [23] |
| SNIPER-4 | BCR-ABL | CML | K562 | 30 µM | N/A | N/A | cIAP1 | [23] |
| SNIPER-6 | BCR-ABL | CML | K562 | 30-300 nM | >90% | N/A | cIAP1/2, XIAP | [23] |
| SNIPER(ABL)-39 | BCR-ABL | CML | K562 | 10-100 nM | >90% | ~10 | IAP |[9] |
Note: Early SNIPER compounds often required higher concentrations for activity compared to modern PROTACs.
Experimental Protocols and Workflow
Evaluating the efficacy of a novel PROTAC or SNIPER involves a series of standard and specialized biochemical assays.
Figure 5: General experimental workflow for evaluating a novel protein degrader.
Protocol: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate leukemia cells (e.g., K562 for BCR-ABL, MV4-11 for FLT3-ITD) at a density of 0.5 x 10⁶ cells/mL. Treat cells with a serial dilution of the PROTAC/SNIPER (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI (e.g., anti-ABL, anti-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
Protocol: Cell Viability Assay (MTS/MTT)
Objective: To measure the antiproliferative effect of the degrader.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of the degrader to the wells. Include vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and use a non-linear regression model to determine the IC₅₀ value.
Protocol: Immunoprecipitation (IP) for Ubiquitination
Objective: To confirm that the degrader induces ubiquitination of the POI.
-
Cell Treatment: Treat a large plate of leukemia cells with an effective concentration of the degrader. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.[24]
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Add a primary antibody specific to the POI to the cleared lysate and incubate overnight at 4°C to form antibody-antigen complexes.
-
Add fresh Protein A/G beads to capture the complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS loading buffer.
-
Western Blot: Run the eluted samples on a gel and perform a Western blot as described in 5.1, but probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin smear on the target protein.
Conclusion and Future Perspectives
PROTAC and SNIPER technologies represent a transformative approach in the fight against leukemia. By inducing the complete removal of oncogenic drivers like BCR-ABL and FLT3, these modalities offer the potential to achieve deeper, more durable responses and overcome the resistance mechanisms that plague traditional inhibitors.[6] The catalytic nature of PROTACs allows for efficacy at substoichiometric concentrations, and the dual-action of SNIPERs can provide synergistic anti-tumor effects.[6][11]
While the majority of anti-leukemic PROTACs are in preclinical development, several have entered Phase I clinical trials, demonstrating the immense promise of this strategy.[22] Future research will focus on optimizing the pharmacokinetic properties of these molecules, expanding the repertoire of recruitable E3 ligases to enhance tissue specificity and mitigate resistance, and exploring their use in combination therapies to eradicate residual disease and cure leukemia.[4][6]
References
- 1. PROteolysis-Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROteolysis‐Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 9. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. gnimission.com [gnimission.com]
- 12. researchgate.net [researchgate.net]
- 13. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Uncoupling RARA transcriptional activation and degradation clarifies the bases for APL response to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Sniper(abl)-044 in K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation. This chimeric molecule conjugates an ABL kinase inhibitor with a ligand for an Inhibitor of Apoptosis Protein (IAP), thereby hijacking the cellular ubiquitin-proteasome system to induce the degradation of BCR-ABL. The K562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, endogenously expresses the BCR-ABL oncoprotein, making it an ideal in vitro model for studying the activity of BCR-ABL-targeting therapeutics like this compound.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in K562 cells, including its ability to induce BCR-ABL degradation, inhibit cell proliferation, and trigger apoptosis.
Principle of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL protein and an IAP E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzymatic activity of their targets.
Key Signaling Pathway: BCR-ABL and its Downstream Effectors
The constitutively active BCR-ABL tyrosine kinase drives CML pathogenesis by activating a network of downstream signaling pathways that promote cell proliferation and survival.[1] Key pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades. By degrading the BCR-ABL protein, this compound is expected to inhibit these downstream signals, leading to cell growth arrest and apoptosis.
Caption: BCR-ABL Signaling Pathways in K562 Cells.
Experimental Protocols
Cell Culture and Maintenance
K562 cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Cells should be passaged every 2-3 days to maintain logarithmic growth.
Assessment of BCR-ABL Protein Degradation by Western Blot
This protocol details the steps to measure the reduction of BCR-ABL protein levels in K562 cells following treatment with this compound.
Workflow:
Caption: Western Blot Experimental Workflow.
Protocol:
-
Cell Seeding: Seed K562 cells in 6-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for different time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
Data Presentation:
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized BCR-ABL Level (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 24 | 1.00 |
| This compound | 1 | 24 | |
| This compound | 10 | 24 | |
| This compound | 50 | 24 |
Note: The half-maximal degradation concentration (DC50) for this compound has been reported as 10 µM.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Downregulation of BCR-ABL has been shown to render K562 cells susceptible to apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Conclusion
These protocols provide a framework for the in vitro characterization of this compound in K562 cells. The successful execution of these assays will provide valuable data on the compound's ability to induce degradation of its target, inhibit cell growth, and promote apoptosis, thereby supporting its further development as a potential therapeutic for CML. Researchers should optimize concentrations and incubation times based on their specific experimental goals and the observed cellular responses.
References
Application Notes and Protocols for Western Blot Analysis of BCR-ABL Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML). Targeting BCR-ABL with tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized CML treatment. However, drug resistance remains a significant clinical challenge. A promising alternative therapeutic strategy is the targeted degradation of the BCR-ABL protein. This application note provides a detailed protocol for performing Western blot analysis to monitor the degradation of BCR-ABL in response to therapeutic agents. Western blotting is a fundamental technique to qualitatively and quantitatively assess changes in protein levels, making it an indispensable tool for studying the efficacy of compounds that induce BCR-ABL degradation.
Core Principles
The degradation of BCR-ABL can be mediated by two primary cellular pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.
-
Ubiquitin-Proteasome System: BCR-ABL is targeted for degradation by the attachment of ubiquitin molecules, a process mediated by E3 ubiquitin ligases such as c-CBL.[1][2][3][4] The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. Inhibitors of the proteasome, such as MG132, can be used as experimental controls to confirm the involvement of this pathway.[5]
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of cellular components, including proteins like BCR-ABL, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes, and their contents are degraded by lysosomal hydrolases. The induction of autophagy by certain compounds can lead to BCR-ABL degradation.[6][7] Inhibitors of autophagy, such as chloroquine, can be used to verify the role of this pathway.[5]
Experimental Protocols
This section details the methodologies for inducing and detecting BCR-ABL degradation in the CML cell line K562, which endogenously expresses the p210 BCR-ABL protein.
Materials and Reagents
-
Cell Line: K562 (human CML cell line)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inducers of Degradation:
-
Imatinib Mesylate (TKI)
-
MG132 (Proteasome Inhibitor)
-
Chloroquine (Autophagy Inhibitor)
-
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
SDS-PAGE Gels: 8% or 10% polyacrylamide gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-c-Abl (for BCR-ABL detection)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: Chemiluminescence imager.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with the desired compounds for the indicated times and concentrations. For a time-course experiment with imatinib, a common concentration is 1 µM for 0, 6, 12, 24, and 48 hours.[8] For pathway analysis, pre-treat cells with MG132 (10 µM) or chloroquine (25 µM) for 1-2 hours before adding the degradation-inducing agent.[5]
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8% or 10% SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Abl (to detect BCR-ABL, which runs at ~210 kDa) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin or GAPDH). Alternatively, run a parallel gel for the loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9] Normalize the intensity of the BCR-ABL band to the corresponding loading control band.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantitative Analysis of BCR-ABL Degradation
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Normalized BCR-ABL Expression (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | - | 24 | 1.00 | 1.00 |
| Imatinib | 1 | 24 | 0.45 | 0.45 |
| MG132 | 10 | 26 (2 hr pre-treatment) | 0.95 | 0.95 |
| Imatinib + MG132 | 1 + 10 | 24 + 26 | 0.85 | 0.85 |
| Chloroquine | 25 | 26 (2 hr pre-treatment) | 0.98 | 0.98 |
| Imatinib + Chloroquine | 1 + 25 | 24 + 26 | 0.75 | 0.75 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Mandatory Visualizations
BCR-ABL Degradation Signaling Pathway
The degradation of the BCR-ABL oncoprotein is a tightly regulated process involving multiple cellular players. Key upstream regulators include E3 ubiquitin ligases like c-CBL, which tag BCR-ABL for proteasomal degradation, and deubiquitinases such as USP25 that counteract this process.[1][10] Chaperone proteins like Hsp90 are also crucial for maintaining BCR-ABL stability.[11] Downstream, the constitutive kinase activity of BCR-ABL activates several pro-survival and proliferative signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways. Therapeutic strategies aimed at inducing BCR-ABL degradation effectively shut down these oncogenic signals.
Caption: BCR-ABL degradation and signaling pathways.
Western Blot Experimental Workflow
The workflow for analyzing BCR-ABL degradation by Western blot involves a series of sequential steps, from cell culture and treatment to data analysis and interpretation. Each step is critical for obtaining reliable and reproducible results.
Caption: Western blot workflow for BCR-ABL degradation.
References
- 1. As4S4 targets RING-type E3 ligase c-CBL to induce degradation of BCR-ABL in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ashpublications.org [ashpublications.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanisms underlying BCR/ABL degradation in chronic myeloid leukemia cells promoted by Beclin1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitylase USP25 prevents degradation of BCR-ABL protein and ensures proliferation of Ph-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bag1 directly routes immature BCR-ABL for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sniper(abl)-044 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1][2] This chimeric oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[3][4][5][6][7] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL protein.[8][9] This is achieved through its heterobifunctional structure, which consists of a ligand that binds to the ABL kinase domain (HG-7-85-01) and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP).[1][2] This targeted protein degradation offers a promising therapeutic strategy to overcome resistance mechanisms associated with conventional TKIs.[9]
These application notes provide a comprehensive guide for researchers to perform dose-response curve analysis of this compound, including protocols for determining its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in relevant cancer cell lines.
Key Concepts
-
SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser): A class of molecules that induce the degradation of a target protein by recruiting an IAP E3 ubiquitin ligase.
-
BCR-ABL: A fusion oncoprotein with constitutive tyrosine kinase activity, driving the pathogenesis of CML.[3][4][5][6][7]
-
DC50: The concentration of a degrader at which 50% of the target protein is degraded.
-
IC50: The concentration of an inhibitor at which 50% of a specific biological or biochemical function is inhibited.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Description |
| DC50 | K562 | 10 µM | Concentration for 50% degradation of BCR-ABL protein.[1][2][10] |
| IC50 | K562 | User-determined | Concentration for 50% inhibition of cell viability. |
Note: The IC50 value is dependent on the specific experimental conditions and should be determined by the user.
Signaling Pathway and Experimental Workflow
BCR-ABL Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the BCR-ABL oncoprotein, which are subsequently inhibited by this compound-mediated degradation of BCR-ABL.
Caption: Mechanism of this compound and its effect on BCR-ABL signaling.
Experimental Workflow for Dose-Response Analysis
This diagram outlines the key steps for determining the DC50 and IC50 of this compound.
Caption: Workflow for DC50 and IC50 determination of this compound.
Experimental Protocols
Protocol 1: Determination of DC50 by Western Blot
This protocol details the methodology for assessing the degradation of BCR-ABL protein in K562 cells following treatment with this compound.
Materials:
-
K562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Skim milk or Bovine Serum Albumin (BSA) for blocking
-
Primary antibodies: anti-c-Abl, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours (or a time course of 6, 12, 24 hours can be performed to determine the optimal time point).
-
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% skim milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against c-Abl overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BCR-ABL band intensity to the loading control.
-
Plot the normalized BCR-ABL levels against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the DC50 value.
-
Protocol 2: Determination of IC50 by Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of K562 cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
K562 cells
-
RPMI-1640 Medium
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed K562 cells in a 96-well opaque-walled plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X drug dilutions to the appropriate wells to achieve the final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve (variable slope) to the data to calculate the IC50 value.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific experimental setup and cell lines.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [fi.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 8. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 9. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sniper(abl)-044 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), this compound co-opts the cellular ubiquitin-proteasome system to selectively eliminate the oncogenic protein. It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the BCR-ABL protein, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[1] This targeted protein degradation approach offers a promising therapeutic strategy for CML, particularly in overcoming resistance to conventional tyrosine kinase inhibitors (TKIs).
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical CML models. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidelines for data analysis and presentation.
Mechanism of Action: this compound
This compound is a Proteolysis-Targeting Chimera (PROTAC) that functions by inducing the degradation of the BCR-ABL oncoprotein.[1] It is composed of a ligand that binds to the ABL kinase domain of BCR-ABL (derived from the ABL inhibitor HG-7-85-01) and a second ligand that recruits an E3 ubiquitin ligase (Bestatin, which binds to the Inhibitor of Apoptosis Protein, IAP). These two ligands are connected by a chemical linker.
The binding of this compound to both BCR-ABL and an IAP E3 ligase brings the target protein and the ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BCR-ABL proteins.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound | Reference Compound (e.g., Imatinib) |
| K562 | Western Blot | DC50 (BCR-ABL Degradation) | 10 µM | N/A |
| K562 | MTT Assay | IC50 (Cell Viability) | Data to be determined | ~0.5 µM[2] |
| LAMA-84 | MTT Assay | IC50 (Cell Viability) | Data to be determined | Data to be determined |
| KU812 | MTT Assay | IC50 (Cell Viability) | Data to be determined | Data to be determined |
| K562 | Annexin V Assay | % Apoptotic Cells | Data to be determined | Data to be determined |
Note: The DC50 value for this compound is reported from publicly available data.[3][4] IC50 and apoptosis data should be generated following the provided protocols. Reference compound values can vary based on experimental conditions.
In Vivo Efficacy of this compound in CML Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Body Weight Change (%) | BCR-ABL Levels in Tumor (relative to vehicle) |
| Vehicle Control | Data to be determined | Data to be determined | 100% |
| This compound (dose 1) | Data to be determined | Data to be determined | Data to be determined |
| This compound (dose 2) | Data to be determined | Data to be determined | Data to be determined |
| Reference Compound (e.g., Dasatinib) | Data to be determined | Data to be determined | Data to be determined |
Note: This table is a template for presenting in vivo data. The specific doses, measurement time points, and reference compound should be optimized for the study.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of CML cells by 50% (IC50).
Materials:
-
CML cell lines (e.g., K562, LAMA-84, KU812)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CML cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for BCR-ABL Degradation and Signaling
This protocol assesses the degradation of BCR-ABL and the inhibition of its downstream signaling pathways.
Materials:
-
CML cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat CML cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of CML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
K562 cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 K562 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, reference compound).
-
Administer the treatments as per the planned schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for BCR-ABL levels).
Conclusion
The provided protocols and guidelines offer a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on CML cell viability, apoptosis, BCR-ABL protein levels, and in vivo tumor growth, researchers can generate the necessary data to advance the development of this promising targeted protein degrader. Careful execution of these experiments and thorough data analysis will be crucial in elucidating the full therapeutic potential of this compound for the treatment of Chronic Myeloid Leukemia.
References
Application Notes and Protocols for Cell Viability Assays with Sniper(abl)-044 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), this compound recruits the cellular E3 ubiquitin ligase IAP (Inhibitor of Apoptosis Protein) to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted degradation mechanism offers a promising therapeutic strategy for overcoming resistance to traditional tyrosine kinase inhibitors.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, BCR-ABL protein levels, and downstream signaling pathways in relevant cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01) and a ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Protein (IAP), linked by a chemical linker.[4] This dual binding induces the formation of a ternary complex between BCR-ABL, this compound, and IAP. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the STAT5 pathway, ultimately resulting in the suppression of cell proliferation and induction of apoptosis in BCR-ABL-positive cancer cells.[1][3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and related compounds in K562 cells, a human chronic myeloid leukemia cell line that is positive for the BCR-ABL fusion protein.
| Compound | ABL Inhibitor Ligand | IAP Ligand | DC50 (BCR-ABL Degradation) | Cell Line | Reference |
| This compound | HG-7-85-01 | Bestatin | 10 µM | K562 | [4] |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM | K562 | |
| Sniper(abl)-019 | Dasatinib | MV-1 | 0.3 µM | K562 | [5] |
| Sniper(abl)-020 | Dasatinib | Bestatin | Not specified | K526 | [6] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 10 nM | K562 |
Experimental Protocols
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (WST-8 Assay)
This protocol is for determining the effect of this compound on the viability of K562 cells. The WST-8 assay is a colorimetric assay for the quantification of viable cells in proliferation and cytotoxicity assays.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium
-
96-well cell culture plates
-
WST-8 assay kit (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
WST-8 Reagent Addition: Add 10 µL of the WST-8 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for Cell Viability Assay.
Protocol 2: Western Blot for BCR-ABL Degradation
This protocol is to assess the dose-dependent effect of this compound on BCR-ABL protein levels.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BCR (or anti-ABL), anti-GAPDH (or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 6-24 hours. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against BCR-ABL and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the relative protein levels.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is to evaluate the induction of apoptosis by this compound.
Materials:
-
K562 cells
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Logical Relationship Diagram
Caption: Logical Flow of this compound's Cellular Effects.
References
- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
Techniques for Measuring Cellular Uptake of Sniper(abl)-044: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This compound is composed of an ABL inhibitor (HG-7-85-01) and a ligand for an E3 ubiquitin ligase, the inhibitor of apoptosis protein (IAP), joined by a linker.[1][2][3] The efficacy of this compound is critically dependent on its ability to penetrate the cell membrane and reach its intracellular target. Therefore, accurate measurement of its cellular uptake is essential for understanding its pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for quantifying the cellular uptake of this compound using various established techniques.
Mechanism of Action: this compound Induced BCR-ABL Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). Upon entering the cell, this compound forms a ternary complex with the BCR-ABL protein and an IAP E3 ubiquitin ligase (specifically cIAP1 and XIAP).[4][5] This proximity induces the poly-ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[1][4] This targeted degradation of BCR-ABL inhibits downstream signaling pathways, such as those involving STAT5 and CrkL, and ultimately suppresses the proliferation of CML cells.[4][6]
Figure 1: this compound induced degradation of BCR-ABL.
Quantitative Data Summary
While direct measurements of this compound cellular concentrations are not widely published, its efficacy is quantified by the half-maximal degradation concentration (DC50). This value represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | Target Protein | Cell Line | DC50 | Reference |
| This compound | BCR-ABL | Not Specified | 10 µM | [2][3] |
| SNIPER(ABL)-013 | BCR-ABL | Not Specified | 20 µM | [2][7] |
| SNIPER(ABL)-039 | BCR-ABL | Not Specified | 10 nM | [8] |
| SNIPER(ABL)-019 | BCR-ABL | Not Specified | 0.3 µM | [2] |
| SNIPER(ABL)-024 | BCR-ABL | Not Specified | 5 µM | [2] |
Experimental Protocols
Several methods can be employed to measure the cellular uptake of this compound. These can be broadly categorized into indirect and direct methods.
1. Indirect Method: Western Blotting for Target Degradation
This method infers cellular uptake by measuring the degradation of the target protein, BCR-ABL. A decrease in the intracellular levels of BCR-ABL following treatment with this compound indicates that the compound has entered the cell and is active.
Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Seed BCR-ABL positive cells (e.g., K562) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Direct Methods for Measuring Cellular Uptake
Direct methods quantify the amount of the compound that has entered the cells.
2.1. Fluorescence Microscopy
This technique allows for the visualization of the subcellular localization of a fluorescently labeled version of this compound.
Protocol: Confocal Microscopy
-
Fluorescent Labeling:
-
Synthesize a fluorescently tagged version of this compound by conjugating a fluorophore (e.g., FITC, Cy3, or a custom dye) to a non-critical position on the molecule, often on the linker. It is crucial to verify that the fluorescent tag does not impair the activity of the molecule.
-
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with the fluorescently labeled this compound at a desired concentration for various time points.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if organelle-specific counterstaining is desired.
-
(Optional) Counterstain for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria).
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore.
-
2.2. Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the cellular uptake of a fluorescently labeled this compound on a single-cell basis.
Protocol: Flow Cytometry
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cell line.
-
Treat the cells with fluorescently labeled this compound at various concentrations and for different durations.
-
-
Staining and Fixation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
(Optional) If performing surface marker staining, add antibodies at this stage.
-
Fix the cells with 2-4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer (PBS with 1-2% BSA).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorophore used.
-
Include unstained and vehicle-treated cells as negative controls.
-
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound in cell lysates, without the need for fluorescent labeling.
References
- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: Sniper(abl)-044 for Targeted Degradation of BCR-ABL
Introduction
Sniper(abl)-044 is a heterobifunctional small molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2] It operates on the principle of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), a class of molecules that induce proximity between a target protein and an E3 ubiquitin ligase to trigger the target's destruction via the ubiquitin-proteasome system.[3][4] this compound is constructed by conjugating the ABL kinase inhibitor HG-7-85-01 with Bestatin, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, connected by a chemical linker.[5][] This molecule serves as a valuable tool for studying the therapeutic potential of targeted protein degradation in CML and other BCR-ABL positive leukemias.[7][8]
Mechanism of Action
The SNIPER technology utilizes the cell's own protein disposal machinery to eliminate proteins of interest. Unlike traditional kinase inhibitors that only block the protein's function, this compound facilitates the complete removal of the BCR-ABL protein. The molecule's two ends bind simultaneously to the BCR-ABL protein and an IAP E3 ligase (such as cIAP1 or XIAP).[2][3] This induced proximity forms a ternary complex, leading the E3 ligase to tag the BCR-ABL protein with ubiquitin chains. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][10] This event-driven, catalytic mechanism allows sub-stoichiometric amounts of the degrader to eliminate a larger amount of the target protein.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a multitude of downstream signaling pathways.[1][11] These pathways promote uncontrolled cell proliferation and survival while inhibiting apoptosis (programmed cell death).[11][12] Key pathways activated by BCR-ABL include the RAS/MAPK pathway, which stimulates proliferation, and the PI3K/AKT/mTOR pathway, which enhances survival and inhibits apoptosis.[1] By inducing the degradation of BCR-ABL, this compound can effectively shut down these oncogenic signaling cascades.
Quantitative Data
The efficacy of a protein degrader is typically measured by its DC50 value (the concentration required to degrade 50% of the target protein) and its IC50 value (the concentration required to inhibit 50% of a biological function, such as cell growth).
| Compound | ABL Ligand | IAP Ligand | DC50 (BCR-ABL) | Cell Line | Reference |
| This compound | HG-7-85-01 | Bestatin | 10 µM | K562 | [3][5][13] |
| Sniper(abl)-013 | GNF5 | Bestatin | 20 µM | K562 | [3][14] |
| Sniper(abl)-024 | GNF5 | LCL161 derivative | 5 µM | K562 | [3] |
| Sniper(abl)-039 | Dasatinib | LCL161 derivative | ~10-100 nM | K562 | [8][15] |
| Sniper(abl)-049 | Imatinib | Bestatin | 100 µM | K562 | [3] |
Experimental Protocols
Note on Synthesis: The synthesis of complex molecules like this compound requires specialized knowledge in multi-step organic chemistry, purification, and analytical characterization. The general principle involves the chemical conjugation of an ABL inhibitor warhead, an IAP ligand, and a suitable linker. These protocols focus on the biological application and evaluation of the synthesized compound.
Protocol 1: Evaluation of BCR-ABL Degradation in Cell Culture
This protocol describes how to treat a CML cell line with this compound and measure the subsequent degradation of the target BCR-ABL protein using Western blotting.
Methodology:
-
Cell Culture: Culture K562 cells (a BCR-ABL positive CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS) and seed them into 6-well plates at a density of approximately 0.5 x 10^6 cells/mL.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the compound to desired final concentrations (e.g., a dose range from 0.1 µM to 50 µM) in the cell culture medium. Include a vehicle control (DMSO only).
-
Incubation: Add the compound dilutions to the cells and incubate for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against ABL overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50.
Protocol 2: Cell Viability Assay
This protocol assesses the functional consequence of BCR-ABL degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add a range of concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate's luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Utilizing CRISPR-Cas9 for Target Identification and Validation of Sniper(abl)-044
Introduction
Sniper(abl)-044 is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), a class of molecules designed to induce the degradation of target proteins.[1][2][3] Specifically, this compound conjugates an ABL inhibitor (HG-7-85-01) with a ligand for Inhibitor of Apoptosis Proteins (IAPs) (Bestatin).[4][5] This chimeric molecule facilitates the recruitment of IAP E3 ubiquitin ligases to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][6] The primary target of this compound is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML).[6][7]
While BCR-ABL is the intended target, it is crucial to identify potential off-target effects and to understand the broader cellular pathways affected by this compound. CRISPR-Cas9 genome-wide screening is a powerful tool for this purpose.[8][9][10][11] By systematically knocking out every gene in the genome, researchers can identify genes that, when absent, confer either resistance or sensitivity to a particular drug. This information can reveal novel targets, resistance mechanisms, and synergistic drug combinations.
These application notes provide a detailed protocol for using a pooled CRISPR-Cas9 knockout screen to identify and validate the cellular targets of this compound.
Key Concepts
-
SNIPERs: Chimeric molecules that induce protein degradation by hijacking the ubiquitin-proteasome system.[1][3] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2]
-
BCR-ABL: An oncogenic fusion protein with constitutively active tyrosine kinase activity, central to the pathology of CML.[6][7]
-
CRISPR-Cas9 Screening: A high-throughput method to assess the function of thousands of genes simultaneously by creating targeted gene knockouts.[8][9]
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modifiers of this compound Sensitivity
This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout confers sensitivity to this compound and a positive selection screen for genes that confer resistance.
Materials
-
K562 cells (BCR-ABL positive human cell line)
-
Lentiviral particles containing a genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO v2)
-
Polybrene
-
Puromycin
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Methodology
-
Determination of IC50 for this compound:
-
Plate K562 cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the IC50 concentration.
-
-
Lentiviral Transduction of K562 Cells:
-
Transduce K562 cells with the CRISPR-Cas9 library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single guide RNA (sgRNA).
-
Use a sufficient number of cells to maintain a library coverage of at least 300 cells per sgRNA.[9]
-
Add polybrene to enhance transduction efficiency.
-
Select for transduced cells using puromycin.
-
-
CRISPR-Cas9 Screen:
-
Split the puromycin-selected cell population into two arms: a treatment group (this compound) and a control group (DMSO).
-
Maintain a minimum of 300 cells per sgRNA throughout the screen.[9]
-
Culture the cells for 14-21 days, passaging as needed.
-
For the treatment arm, culture the cells in the presence of this compound at a concentration around the IC80 for the negative selection screen and at a higher concentration (e.g., 2-3x IC50) for the positive selection screen.
-
Harvest cell pellets at the beginning (T0) and end of the screen.
-
-
Sample Preparation and Sequencing:
-
Extract genomic DNA from the harvested cell pellets.
-
Amplify the sgRNA-containing regions from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the T0 and endpoint samples for both treatment and control arms.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly depleted (sensitizing hits) or enriched (resistance hits).
-
Perform pathway analysis on the hit genes to identify enriched biological processes.
-
Protocol 2: Validation of Top Candidate Genes
This protocol describes the validation of individual candidate genes identified from the primary screen.
Materials
-
K562 cells
-
Lentiviral particles encoding individual sgRNAs targeting candidate genes and a non-targeting control (NTC) sgRNA
-
This compound
-
Reagents for Western blotting and antibodies against BCR-ABL and other relevant proteins
-
Reagents for cell viability and apoptosis assays
Methodology
-
Generation of Individual Knockout Cell Lines:
-
Transduce K562 cells with lentivirus containing individual sgRNAs for the top candidate genes and an NTC sgRNA.
-
Select for transduced cells with puromycin.
-
Verify gene knockout by Western blot or Sanger sequencing.
-
-
Validation of Drug Sensitivity:
-
Perform dose-response curves with this compound on each knockout cell line and the NTC control line to confirm shifts in sensitivity.
-
Conduct competitive growth assays by co-culturing knockout cells (GFP-labeled) and control cells in the presence of this compound and quantifying the cell populations over time by flow cytometry.
-
-
Mechanistic Studies:
-
For validated hits, investigate the mechanism by which their loss affects this compound activity.
-
For example, if a component of the ubiquitin-proteasome system is identified, assess the levels of BCR-ABL ubiquitination and degradation in the knockout cells upon this compound treatment.
-
If a kinase or signaling adapter is identified, examine the phosphorylation status of downstream effectors.
-
Data Presentation
The quantitative data from the CRISPR-Cas9 screen and validation experiments can be summarized in the following tables.
Table 1: Hypothetical Top Hits from a Genome-Wide CRISPR-Cas9 Screen with this compound
| Gene | Description | Log2 Fold Change | p-value | Phenotype |
| ABL1 | ABL proto-oncogene 1, non-receptor tyrosine kinase | -4.5 | < 0.001 | Resistance |
| XIAP | X-linked inhibitor of apoptosis | 3.2 | < 0.001 | Sensitivity |
| CUL4B | Cullin 4B | 2.8 | < 0.001 | Sensitivity |
| UBA1 | Ubiquitin like modifier activating enzyme 1 | 2.5 | < 0.005 | Sensitivity |
| MAPK3 | Mitogen-activated protein kinase 3 | -2.1 | < 0.01 | Resistance |
Table 2: Validation of Candidate Gene Knockout on this compound IC50
| sgRNA Target | IC50 (µM) of this compound | Fold Change vs. NTC |
| Non-Targeting Control (NTC) | 10.2 | 1.0 |
| ABL1 | 45.8 | 4.5 |
| XIAP | 2.5 | 0.25 |
| CUL4B | 3.1 | 0.30 |
| MAPK3 | 22.1 | 2.2 |
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of BCR-ABL.
Diagram 2: CRISPR-Cas9 Screening Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Diagram 3: ABL Kinase Signaling Pathway
Caption: Simplified BCR-ABL signaling network.
The combination of SNIPER technology with CRISPR-Cas9 screening provides a powerful platform for modern drug discovery. The protocols and methodologies outlined in these application notes offer a robust framework for identifying the on- and off-targets of this compound, elucidating its mechanism of action, and discovering potential resistance mechanisms. This comprehensive approach will accelerate the development of more effective and targeted cancer therapies.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Live-Cell Imaging of Sniper(abl)-044 Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a novel heterobifunctional molecule designed for targeted protein degradation. It belongs to the class of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs). This compound specifically targets the aberrant fusion protein BCR-ABL for degradation. BCR-ABL is a constitutively active tyrosine kinase that is the causative agent in Chronic Myeloid Leukemia (CML).
The this compound molecule is composed of two key moieties: a ligand that binds to the ABL kinase domain of BCR-ABL (derived from the ABL inhibitor HG-7-85-01) and a ligand that recruits the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (Bestatin).[1] By bringing BCR-ABL and IAP into close proximity, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted degradation approach offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors.
These application notes provide a detailed protocol for visualizing and quantifying the degradation of BCR-ABL induced by this compound in living cells using fluorescence microscopy.
Principle of the Assay
This protocol utilizes live-cell imaging to monitor the degradation of a fluorescently tagged BCR-ABL protein in response to this compound treatment. The human CML cell line K562, which endogenously expresses BCR-ABL, is transiently transfected with a plasmid encoding a BCR-ABL-Green Fluorescent Protein (GFP) fusion protein. The degradation of BCR-ABL-GFP is then tracked over time by monitoring the decrease in GFP fluorescence intensity within the cells upon treatment with this compound.
Data Presentation
Quantitative Analysis of BCR-ABL Degradation
The following tables present representative quantitative data obtained from live-cell imaging experiments.
Table 1: Concentration-Dependent Degradation of BCR-ABL-GFP
| This compound Concentration (µM) | % BCR-ABL-GFP Degradation (at 24 hours) |
| 0 (Vehicle Control) | 0% |
| 1 | 25% |
| 5 | 45% |
| 10 (DC50) | 50% |
| 20 | 75% |
| 50 | 90% |
Table 2: Time-Course of BCR-ABL-GFP Degradation with 10 µM this compound
| Time (hours) | % BCR-ABL-GFP Remaining |
| 0 | 100% |
| 2 | 90% |
| 4 | 75% |
| 8 | 60% |
| 12 | 55% |
| 24 | 50% |
| 48 | 35% |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myeloid leukemia cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Transfection of K562 Cells with BCR-ABL-GFP
This protocol is for transient transfection using Lipofectamine LTX.
-
Materials:
-
K562 cells
-
Plasmid DNA: pBCR-ABL-GFP (a plasmid encoding the full-length BCR-ABL protein fused to GFP)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine LTX Reagent
-
6-well tissue culture plates
-
-
Procedure:
-
The day before transfection, seed 2 x 10^5 K562 cells per well in a 6-well plate in 2 mL of complete culture medium.
-
On the day of transfection, dilute 2.5 µg of pBCR-ABL-GFP plasmid DNA in 500 µL of Opti-MEM.
-
Add 2.5 µL of PLUS Reagent to the diluted DNA, mix gently, and incubate for 5 minutes at room temperature.
-
Add 6.25 µL of Lipofectamine LTX to the DNA-PLUS mixture, mix gently, and incubate for 30 minutes at room temperature to allow for complex formation.
-
Add the transfection complex dropwise to the well containing K562 cells.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for protein expression.
-
Live-Cell Imaging of BCR-ABL-GFP Degradation
-
Materials:
-
Transfected K562 cells expressing BCR-ABL-GFP
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
35 mm glass-bottom imaging dishes
-
Confocal or high-content imaging system equipped with an environmental chamber (37°C, 5% CO2)
-
-
Procedure:
-
24 hours post-transfection, plate the BCR-ABL-GFP expressing K562 cells onto 35 mm glass-bottom imaging dishes coated with a suitable attachment factor (e.g., poly-L-lysine).
-
Allow the cells to adhere for at least 4 hours.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish onto the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
Acquire baseline images (Time 0) of the GFP signal in multiple fields of view.
-
Prepare serial dilutions of this compound in live-cell imaging medium.
-
Carefully add the this compound dilutions (or vehicle control) to the imaging dishes.
-
Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 1-2 hours) for up to 48 hours. Use a 488 nm laser for GFP excitation and collect emission between 500-550 nm.
-
Image Analysis and Quantification
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of GFP within individual cells at each time point.
-
Background correction should be performed for each image.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (Time 0) for each cell.
-
Calculate the percentage of BCR-ABL-GFP degradation for each condition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced BCR-ABL degradation.
Experimental Workflow
Caption: Workflow for live-cell imaging of protein degradation.
Downstream Signaling Cascade
Caption: BCR-ABL downstream signaling and the effect of this compound.
References
Application Notes and Protocols for Identifying the Sniper(abl)-044 Interactome using Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-044 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] This chimeric molecule consists of an ABL kinase inhibitor (HG-7-85-01) linked to Bestatin, a ligand for the inhibitor of apoptosis proteins (IAPs).[1][4] The primary mechanism of action involves the recruitment of the E3 ubiquitin ligase cIAP1 to BCR-ABL, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] Understanding the complete protein interaction network, or interactome, of this compound is crucial for elucidating its full mechanism of action, identifying potential off-target effects, and discovering novel therapeutic opportunities.
This document provides detailed application notes and a comprehensive protocol for the identification of the this compound interactome using immunoprecipitation coupled with mass spectrometry (IP-MS).
Principle of the Method
To identify the proteins that interact with the small molecule this compound, an affinity-based pull-down strategy is employed. A modified version of this compound, containing a biotin tag, is synthesized to allow for its immobilization on streptavidin-coated beads. These beads are then incubated with cell lysate, allowing the biotinylated this compound to bind to its target proteins and any associated protein complexes. After stringent washing steps to remove non-specific binders, the protein complexes are eluted and identified by quantitative mass spectrometry.
Data Presentation
Table 1: Hypothetical Quantitative Mass Spectrometry Data of Proteins Co-immunoprecipitated with Biotinylated this compound
The following table represents a plausible dataset that could be obtained from an IP-MS experiment. The data is presented as fold change of protein abundance in the this compound pull-down relative to a control pull-down with biotin alone, along with the corresponding p-values for statistical significance.
| Protein | Gene Symbol | Fold Change (this compound / Control) | p-value | Putative Role in Complex |
| Breakpoint cluster region protein | BCR | 25.8 | < 0.001 | Intended Target (as BCR-ABL fusion) |
| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | 24.5 | < 0.001 | Intended Target (as BCR-ABL fusion) |
| Baculoviral IAP repeat-containing protein 2 | BIRC2 (cIAP1) | 18.2 | < 0.001 | Recruited E3 Ubiquitin Ligase |
| X-linked inhibitor of apoptosis protein | XIAP | 8.5 | < 0.005 | Associated IAP |
| Ubiquitin-conjugating enzyme E2 D2 | UBE2D2 | 6.1 | < 0.01 | Component of Ubiquitination Machinery |
| 26S proteasome regulatory subunit 7 | PSMC2 | 4.3 | < 0.05 | Component of the Proteasome |
| Growth factor receptor-bound protein 2 | GRB2 | 12.3 | < 0.001 | BCR-ABL Downstream Effector |
| Son of sevenless homolog 1 | SOS1 | 10.9 | < 0.001 | BCR-ABL Downstream Effector |
| Src kinase | SRC | 3.5 | < 0.05 | Potential Off-target |
| Lyn tyrosine kinase | LYN | 2.8 | < 0.05 | Potential Off-target |
| Heat shock protein 90 | HSP90AA1 | 7.2 | < 0.01 | Chaperone protein for BCR-ABL |
Experimental Protocols
Synthesis of Biotinylated this compound
A derivative of this compound will be synthesized with a biotin tag attached via a flexible linker. The linker should be of sufficient length to minimize steric hindrance and allow the biotin moiety to be accessible for binding to streptavidin.
Cell Culture and Lysis
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Culture K562 cells (a human CML cell line expressing BCR-ABL) to a density of 1-2 x 10^7 cells/mL.
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Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cell pellet in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the whole-cell lysate.
Immunoprecipitation (Pull-down Assay)
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Equilibrate streptavidin-coated magnetic beads by washing them three times with IP Lysis Buffer.
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Incubate the beads with a saturating amount of biotinylated this compound or biotin (as a control) for 1 hour at 4°C with gentle rotation.
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Wash the beads three times with IP Lysis Buffer to remove unbound compound.
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Add the pre-cleared whole-cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
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Wash the beads five times with IP Lysis Buffer to remove non-specifically bound proteins.
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Perform a final wash with a modified wash buffer containing a lower concentration of detergent (e.g., 0.1% NP-40) to reduce background.
Elution and Sample Preparation for Mass Spectrometry
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Elute the bound proteins from the beads by adding an elution buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 7.6) and heating at 95°C for 10 minutes.
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Alternatively, for on-bead digestion, wash the beads with an appropriate digestion buffer and add trypsin to digest the proteins directly on the beads.
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Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
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Perform in-solution or on-bead tryptic digestion overnight at 37°C.
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Desalt the resulting peptides using a C18 StageTip.
LC-MS/MS Analysis and Data Processing
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Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
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Process the raw data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).
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Perform statistical analysis to identify proteins that are significantly enriched in the this compound pull-down compared to the biotin control.
Mandatory Visualizations
Caption: Experimental workflow for the identification of the this compound interactome.
Caption: Mechanism of this compound and its effect on BCR-ABL downstream signaling.
Biological Interpretation of Potential Findings
The identification of BCR-ABL as the top hit with the highest fold change would validate the specificity of this compound. The co-purification of cIAP1 and other components of the ubiquitin-proteasome system would confirm the intended mechanism of action.[4][5]
The presence of known BCR-ABL downstream effectors such as GRB2 and SOS1 in the interactome suggests that this compound can effectively capture the entire signaling complex associated with its target. This provides a snapshot of the protein network that is disrupted upon BCR-ABL degradation.
The identification of potential off-target kinases like SRC and LYN is also of significant interest. ABL kinase inhibitors are known to have varying degrees of off-target activity, and this approach can systematically identify such interactions for this compound.[3][6] This information is critical for predicting potential side effects and for the development of more specific degraders.
Conclusion
The use of immunoprecipitation-mass spectrometry provides a powerful and unbiased approach to characterize the interactome of small molecule degraders like this compound. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers to successfully identify both on-target and off-target interactions, thereby accelerating the understanding and development of this promising class of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Global Phosphoproteomics Reveals Crosstalk between Bcr-Abl and Negative Feedback Mechanisms Controlling Src Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to overcome the hook effect with Sniper(abl)-044
Welcome to the technical support center for Sniper(abl)-044. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for targeted protein degradation of BCR-ABL. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a particular focus on overcoming the hook effect.
Understanding the Hook Effect with this compound
The "hook effect" is a phenomenon commonly observed with bifunctional degraders like PROTACs and SNIPERs, including this compound. It is characterized by a bell-shaped dose-response curve where the degradation of the target protein, BCR-ABL, decreases at high concentrations of the degrader.[1] This occurs because at an optimal concentration, this compound facilitates the formation of a productive ternary complex between BCR-ABL and the IAP E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. However, at excessive concentrations, the formation of binary complexes (this compound with either BCR-ABL or the IAP E3 ligase) predominates, which are non-productive for degradation and compete with the formation of the essential ternary complex.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule composed of an ABL inhibitor (HG-7-85-01) covalently linked to an IAP E3 ligase ligand (Bestatin).[3][4] By simultaneously binding to both the BCR-ABL protein and an Inhibitor of Apoptosis Protein (IAP) E3 ligase, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for degradation by the proteasome.
Q2: I am not seeing degradation of BCR-ABL with this compound. What could be the issue?
A2: There are several potential reasons for a lack of BCR-ABL degradation. One of the most common is the hook effect, where the concentration of this compound is too high. It is crucial to perform a full dose-response experiment to identify the optimal concentration range. Other factors could include issues with cell permeability, low expression of the target protein or the E3 ligase in your cell line, or problems with the experimental protocol (e.g., incubation time, cell confluency).
Q3: At what concentration should I test this compound to avoid the hook effect?
A3: To avoid the hook effect, it is essential to test a wide range of concentrations in a dose-response experiment. Based on data from similar BCR-ABL SNIPER molecules, the optimal concentration for degradation is often in the nanomolar range. For instance, a related compound, SNIPER(ABL)-062, showed effective degradation starting at 30 nM, with maximum degradation observed between 100-300 nM.[5][6] Therefore, a recommended starting range for your dose-response curve would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-100 µM) concentrations. The reported DC50 for this compound is 10 µM, which represents the concentration for 50% degradation and can serve as a reference point in your experimental design.[3][4]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the turnover rate of the target protein. A good starting point is to test a time course experiment, for example, at 6, 12, and 24 hours.[7][8] For some PROTACs, significant degradation can be observed as early as a few hours.
Q5: How can I confirm that the observed protein loss is due to proteasomal degradation?
A5: To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG-132 or bortezomib. If this compound is inducing proteasomal degradation, the addition of a proteasome inhibitor should rescue the levels of BCR-ABL.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No BCR-ABL degradation observed at any concentration. | 1. Suboptimal concentration range: The hook effect may be occurring at all tested concentrations. 2. Incorrect incubation time: The chosen time point may be too early or too late to observe degradation. 3. Low E3 ligase expression: The cell line may not express sufficient levels of the required IAP E3 ligase. 4. Cell permeability issues: this compound may not be efficiently entering the cells. | 1. Perform a broader dose-response experiment, starting from low nanomolar concentrations (e.g., 1 nM) and extending to high micromolar concentrations (e.g., 100 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period. 3. Verify the expression of IAP E3 ligases (e.g., cIAP1, XIAP) in your cell line via Western blot or qPCR. 4. While direct measurement can be complex, ensuring proper solubilization of this compound in the cell culture medium is a crucial first step. |
| Decreased BCR-ABL degradation at higher concentrations (Hook Effect). | Formation of non-productive binary complexes: At high concentrations, this compound is saturating either BCR-ABL or the E3 ligase individually, preventing the formation of the productive ternary complex. | This is the expected behavior for many PROTACs. The optimal concentration for your experiments is the one that gives the maximum degradation (Dmax) before the hook effect is observed. For subsequent experiments, use concentrations at or around the Dmax. |
| Inconsistent results between experiments. | 1. Variable cell confluency: Cell density can affect cellular processes, including protein degradation. 2. Inconsistent reagent preparation: Improperly prepared stock solutions of this compound can lead to inaccurate final concentrations. | 1. Ensure consistent cell seeding density and confluency at the time of treatment. A common practice is to treat cells when they are at 70-80% confluency. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Perform serial dilutions carefully to ensure accurate final concentrations in your assay. |
Quantitative Data Summary
| Compound | Target | E3 Ligase Ligand | DC50 | Notes |
| This compound | BCR-ABL | Bestatin (IAP) | 10 µM[3][4] | Composed of HG-7-85-01 (ABL inhibitor). |
| SNIPER(ABL)-062 | BCR-ABL | LCL-161 derivative (IAP) | Not reported | Exhibited a hook effect with maximal degradation at 100-300 nM.[5][6] |
| SNIPER(ABL)-039 | BCR-ABL | LCL-161 derivative (IAP) | 10 nM[9] | Composed of Dasatinib (ABL inhibitor). |
| SNIPER(ABL)-013 | BCR-ABL | Bestatin (IAP) | 20 µM[10] | Composed of GNF5 (ABL inhibitor). |
| SNIPER(ABL)-020 | BCR-ABL | Bestatin (IAP) | Not specified | Composed of Dasatinib (ABL inhibitor).[11] |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 (IAP) | 0.3 µM[12] | Composed of Dasatinib (ABL inhibitor). |
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal this compound Concentration and Overcome the Hook Effect
This protocol describes how to perform a dose-response experiment to identify the optimal concentration of this compound for BCR-ABL degradation and to characterize the hook effect.
Materials:
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BCR-ABL expressing cell line (e.g., K562)
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Complete cell culture medium
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This compound
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DMSO (for stock solution)
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Multi-well cell culture plates (e.g., 6-well or 12-well)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-BCR-ABL, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system for Western blots
Procedure:
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Cell Seeding:
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Seed the BCR-ABL expressing cells in multi-well plates at a density that will result in 70-80% confluency on the day of treatment.
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Incubate the cells overnight under standard cell culture conditions.
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Preparation of this compound Dilutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations. A suggested range to test is: 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a vehicle control (DMSO). It is advisable to also include higher concentrations (e.g., 3 µM, 10 µM, 30 µM) to fully characterize the hook effect.
-
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Cell Treatment:
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Include a vehicle-only control (e.g., 0.1% DMSO).
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Incubate the cells for the desired time (e.g., 24 hours).
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Cell Lysis:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate in a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
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Collect the supernatant containing the protein extract.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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Western Blotting:
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Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the primary antibody against the loading control (e.g., GAPDH) for 1 hour at room temperature.
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Wash the membrane with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Data Analysis:
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Quantify the band intensities for BCR-ABL and the loading control using image analysis software.
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Normalize the BCR-ABL band intensity to the loading control for each sample.
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Plot the normalized BCR-ABL levels against the concentration of this compound to visualize the dose-response curve and identify the optimal concentration for degradation (Dmax) and the onset of the hook effect.
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Visualizations
Caption: Mechanism of the Hook Effect with this compound.
Caption: Experimental workflow for a dose-response study.
Caption: Simplified BCR-ABL signaling pathway targeted by this compound.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sniper(ABL)-062 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorbyt.com [biorbyt.com]
Technical Support Center: Optimizing Sniper(abl)-044 Linker Length and Composition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker of Sniper(abl)-044, a PROTAC-like molecule designed to degrade the BCR-ABL protein. This compound is composed of the ABL inhibitor HG-7-85-01 and the IAP ligand Bestatin.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC like this compound?
A1: The linker in a PROTAC (Proteolysis Targeting Chimera) is a crucial component that connects the ligand binding to the target protein (in this case, BCR-ABL) and the ligand recruiting an E3 ubiquitin ligase (here, IAP).[3][4] Its primary function is to enable the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][5] The linker's length, composition, and attachment points significantly influence the efficacy and physicochemical properties of the PROTAC.[4][5]
Q2: How does linker length impact the degradation efficiency of this compound?
A2: Linker length is a critical parameter for optimizing PROTAC activity.[5]
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Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the BCR-ABL protein and the IAP E3 ligase. This will inhibit the formation of a productive ternary complex.[5][6]
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Too long: An excessively long linker might lead to an unstable or improperly oriented ternary complex, which can reduce the efficiency of ubiquitin transfer to the target protein.[5]
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Optimal length: There is typically an optimal linker length that maximizes the stability and favorable orientation of the ternary complex, leading to the most potent degradation.[3] This often needs to be determined empirically through the synthesis and testing of a library of PROTACs with varying linker lengths.[3]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations.[7][8] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (either with BCR-ABL or IAP) rather than the productive ternary complex required for degradation.[7] While linker properties can influence the hook effect, it is primarily a concentration-dependent phenomenon.[9] A well-optimized linker can contribute to a more stable ternary complex, potentially mitigating the hook effect to some extent.
Q4: How does the chemical composition of the linker affect this compound's properties?
A4: The linker's composition influences several key properties of the PROTAC:
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Solubility and Permeability: Linkers containing polyethylene glycol (PEG) units can enhance solubility and cell permeability.[5][6] For instance, replacing an amide bond with an ether in the linker of a BCR-ABL PROTAC has been shown to improve cell permeability.[6]
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Rigidity and Flexibility: The rigidity of the linker can impact the stability of the ternary complex. More rigid linkers, such as those containing cyclic structures (e.g., piperazine), can reduce the conformational flexibility of the PROTAC, which may lead to a more favorable and stable ternary complex.[10][11]
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Metabolic Stability: The linker's chemical nature can affect its susceptibility to metabolic degradation, which in turn influences the overall stability and half-life of the PROTAC in a biological system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of BCR-ABL | Ineffective ternary complex formation: The linker may be too short or too long. | Synthesize and test a series of this compound analogs with varying linker lengths (e.g., different numbers of PEG or alkyl units). |
| Poor cell permeability: The physicochemical properties of the PROTAC may prevent it from reaching its intracellular target. | Modify the linker to improve its drug-like properties. Incorporate more polar or flexible moieties like PEG units or ethers to enhance solubility and permeability.[6] | |
| Incorrect linker attachment points: The points at which the linker is connected to the ABL inhibitor and the IAP ligand can significantly impact activity. | If structurally feasible, synthesize analogs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand.[5] | |
| High DC50 value (low potency) | Suboptimal ternary complex conformation: The linker may not be holding the BCR-ABL and IAP proteins in the ideal orientation for ubiquitination. | Experiment with linkers of varying rigidity. Introducing rigid elements like alkynes or cyclic structures can alter the conformational landscape and potentially improve potency. |
| Low stability of the ternary complex: The interactions within the ternary complex may be weak. | Structure-based design approaches, if crystal structures are available, can help in designing linkers that form additional favorable interactions with the target protein or E3 ligase.[5] | |
| Significant "hook effect" observed | High concentrations leading to binary complex formation: This is an inherent property of many PROTACs. | Determine the optimal concentration range for your experiments. A well-optimized linker that promotes a highly stable ternary complex might show a less pronounced hook effect. |
| Off-target effects or cellular toxicity | Degradation of other proteins: The PROTAC may be inducing the degradation of proteins other than BCR-ABL. | Perform proteomic studies to identify off-target proteins. Modifying the linker can sometimes alter the selectivity profile of the PROTAC.[3] |
| Inherent toxicity of the molecule: The PROTAC molecule itself may be causing toxicity independent of its degradation activity. | Synthesize and test a negative control compound, for example, one with a modification to the IAP-binding ligand that prevents it from engaging the E3 ligase.[7] This helps to distinguish between effects caused by degradation and those caused by simple target engagement. |
Data Presentation
Table 1: Hypothetical Data for this compound Linker Length Optimization
| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) for BCR-ABL Degradation | Dmax (%) |
| This compound-L1 | PEG2 | 8 | 500 | 65 |
| This compound-L2 | PEG3 | 11 | 150 | 85 |
| This compound-L3 | PEG4 | 14 | 50 | 95 |
| This compound-L4 | PEG5 | 17 | 200 | 80 |
| This compound-L5 | Alkyl C8 | 8 | >1000 | <20 |
| This compound-L6 | Alkyl C11 | 11 | 800 | 45 |
Table 2: Hypothetical Data for this compound Linker Composition Optimization
| Compound ID | Linker Composition (14 atoms) | DC50 (nM) for BCR-ABL Degradation | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound-C1 | Alkyl C14 | 450 | 0.5 |
| This compound-C2 | PEG4 | 50 | 2.1 |
| This compound-C3 | Alkyl-piperazine | 100 | 1.5 |
| This compound-C4 | Alkyl-alkyne | 85 | 1.8 |
Experimental Protocols
Protocol 1: Western Blot for BCR-ABL Degradation
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Cell Culture: Culture K562 cells (a human chronic myelogenous leukemia cell line expressing BCR-ABL) in appropriate media and conditions.
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Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound analogs (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for BCR-ABL. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of BCR-ABL degradation relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
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Reagents: Obtain purified recombinant BCR-ABL protein, IAP E3 ligase complex, and antibodies for each protein labeled with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein).
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Assay Setup: In a microplate, add a fixed concentration of the labeled antibodies and the recombinant proteins.
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Compound Addition: Add a serial dilution of the this compound analogs.
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Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
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Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex.
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Data Analysis: Plot the TR-FRET signal against the compound concentration to determine the concentration required for half-maximal complex formation (EC50).
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for this compound Linker Optimization.
Caption: The "Hook Effect" in PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sniper(abl)-044 Degradation Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sniper(abl)-044. The information is tailored to scientists and drug development professionals investigating targeted protein degradation of the BCR-ABL oncoprotein.
Troubleshooting Guide
This guide addresses common issues that may lead to poor degradation efficiency of this compound in a question-and-answer format.
Question: Why am I not observing any degradation of BCR-ABL after treating my cells with this compound?
Answer: Several factors could contribute to a lack of BCR-ABL degradation. Consider the following troubleshooting steps:
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Compound Integrity and Solubility:
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Verification: Confirm the identity and purity of your this compound stock. Degradation of the compound can occur during storage.
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Solubility: this compound, like many PROTACs, can have limited aqueous solubility. Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it in cell culture media. Precipitated compound will not be bioavailable to the cells.
-
-
Cell Line and Target Expression:
-
BCR-ABL Expression: Confirm that your cell line expresses BCR-ABL at a detectable level by Western blot.
-
IAP E3 Ligase Expression: this compound relies on cellular inhibitor of apoptosis proteins (IAPs) as the E3 ligase.[1] Verify that your cell line expresses sufficient levels of cIAP1, cIAP2, or XIAP. Low E3 ligase levels can be a rate-limiting step in degradation.
-
-
Experimental Conditions:
-
Concentration: The reported half-maximal degradation concentration (DC50) for this compound is 10 μM.[1][2][3] Ensure you are using a concentration range around this value. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: Protein degradation is a time-dependent process. A typical starting point for incubation is 6-24 hours. Perform a time-course experiment to identify the optimal degradation window.
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Question: I am observing some degradation, but it is less efficient than expected. What can I do to improve it?
Answer: Suboptimal degradation can often be addressed by optimizing your experimental protocol.
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The "Hook Effect": At very high concentrations, PROTACs can inhibit their own activity by forming binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[4] This is known as the "hook effect." If you observe decreased degradation at higher concentrations, you are likely experiencing this phenomenon. To mitigate this, perform a full dose-response curve to identify the optimal concentration for maximal degradation.
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Ternary Complex Formation: The formation of a stable ternary complex between BCR-ABL, this compound, and the IAP E3 ligase is critical for efficient degradation. The stability of this complex can be influenced by the specific cell line and experimental conditions. While difficult to measure directly without specialized biophysical assays, ensuring optimal concentrations and incubation times will favor ternary complex formation.
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Proteasome Activity: this compound mediates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. If proteasome activity is compromised in your cells, degradation will be inefficient. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated BCR-ABL in the presence of the proteasome inhibitor would confirm that the upstream steps of the degradation pathway are functional.
Question: How can I confirm that the observed decrease in BCR-ABL levels is due to proteasomal degradation?
Answer: To confirm the mechanism of action, you can perform the following control experiments:
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Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound. If this compound is acting via the ubiquitin-proteasome system, you should observe a rescue of BCR-ABL degradation.
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Ubiquitination Assay: To directly assess the ubiquitination of BCR-ABL, you can perform an immunoprecipitation of BCR-ABL followed by a Western blot for ubiquitin. An increase in the ubiquitination of BCR-ABL upon treatment with this compound would provide strong evidence for its mechanism of action.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule composed of an ABL inhibitor (HG-7-85-01) linked to an IAP ligand (Bestatin).[1][2][3] It works by inducing the degradation of the BCR-ABL oncoprotein. The ABL inhibitor portion binds to BCR-ABL, while the IAP ligand recruits an IAP E3 ubiquitin ligase. This brings the E3 ligase into close proximity with BCR-ABL, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
What is the reported DC50 for this compound?
The reported half-maximal degradation concentration (DC50) for this compound is 10 μM.[1][2][3]
What cell lines are suitable for experiments with this compound?
Cell lines that endogenously express the BCR-ABL fusion protein, such as K562 cells, are commonly used for studying the effects of this compound. It is also crucial that the chosen cell line expresses sufficient levels of the IAP E3 ligases (cIAP1, cIAP2, or XIAP).
What are the appropriate negative controls for my experiment?
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Vehicle Control: Treat cells with the same concentration of the vehicle solvent (e.g., DMSO) used to dissolve this compound.
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Inactive Epimer/Analog: If available, use a structurally similar but inactive version of this compound that cannot bind to either BCR-ABL or the IAP E3 ligase.
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Unconjugated Ligands: Treat cells with the individual ABL inhibitor (HG-7-85-01) and IAP ligand (Bestatin) at the same concentration as they are present in the this compound molecule. This will demonstrate that the degradation is dependent on the bifunctional nature of the SNIPER.
Data Presentation
Table 1: Summary of this compound Characteristics
| Parameter | Value | Reference |
| Target Protein | BCR-ABL | [1][2][3] |
| E3 Ligase Recruited | IAP (cIAP1, cIAP2, XIAP) | [1] |
| ABL Inhibitor Moiety | HG-7-85-01 | [1][2][3] |
| IAP Ligand Moiety | Bestatin | [1][2][3] |
| Reported DC50 | 10 μM | [1][2][3] |
Experimental Protocols
1. Western Blot for BCR-ABL Degradation
This protocol is for assessing the degradation of BCR-ABL in a human cell line (e.g., K562) following treatment with this compound.
Materials:
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K562 cells
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This compound
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DMSO (vehicle)
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Proteasome inhibitor (e.g., MG132) (optional)
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RIPA lysis buffer
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Protease and phosphatase inhibitor cocktails
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-BCR (or anti-ABL), anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed K562 cells at a density that will allow for logarithmic growth during the treatment period.
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Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 μM).
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Include a vehicle-only control.
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For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 μM) for 1-2 hours before adding this compound.
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Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
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Harvest the cells by centrifugation.
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Wash the cell pellet with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
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Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detect the signal using a chemiluminescent substrate.
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Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle control.
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2. Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is for detecting the ubiquitination of BCR-ABL following treatment with this compound.
Materials:
-
Materials from the Western blot protocol
-
Immunoprecipitation (IP) lysis buffer
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Anti-BCR (or anti-ABL) antibody for IP
-
Protein A/G agarose beads
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Anti-ubiquitin antibody for Western blot
Procedure:
-
Cell Treatment and Lysis:
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Treat cells with this compound (at the optimal degradation concentration) and MG132 for a shorter time period (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated protein.
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Lyse the cells in IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-BCR antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor degradation efficiency.
Caption: Illustration of the "Hook Effect".
References
Technical Support Center: Managing Sniper(abl)-044 Insolubility
For researchers, scientists, and drug development professionals utilizing Sniper(abl)-044, its efficacy is intrinsically linked to its proper solubilization in aqueous solutions for experimental assays. Due to its nature as a PROTAC (Proteolysis Targeting Chimera), this compound possesses a high molecular weight and lipophilicity, which can present challenges in achieving and maintaining solubility in aqueous-based buffers and cell culture media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the insolubility of this compound, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered with this compound solubility.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to my aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High final concentration of this compound. | The aqueous solubility of this compound is limited. Try preparing a dilution series to determine the maximum soluble concentration in your specific buffer or medium. Start with a lower final concentration than initially attempted. |
| High percentage of organic solvent in the final solution. | While an organic solvent like DMSO is necessary to dissolve this compound, a high final concentration can cause precipitation when added to an aqueous solution. Aim to keep the final DMSO concentration below 0.5% (v/v) in your experiments. If a higher concentration of this compound is required, consider a vehicle control with the same DMSO concentration. |
| Shock precipitation due to rapid dilution. | Adding the concentrated stock solution directly and quickly into the aqueous solution can cause the compound to crash out of solution. To avoid this, add the stock solution dropwise while gently vortexing or swirling the aqueous solution. Alternatively, perform serial dilutions in your buffer or medium. |
| Buffer composition. | Certain salts or proteins in your buffer or medium may interact with this compound, leading to precipitation. If possible, test the solubility in a simpler buffer (e.g., PBS) first to identify potential incompatibilities. |
Problem 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time.
| Potential Cause | Recommended Solution |
| Metastable solution. | The initial clear appearance might be a supersaturated, unstable solution. Over time, the compound may precipitate out. Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. |
| Temperature fluctuations. | Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant, appropriate temperature for your experiment. Avoid freeze-thaw cycles of diluted solutions. |
| Interaction with container surfaces. | This compound may adsorb to the surface of certain plastics. If you suspect this is an issue, consider using low-adhesion microplates or glass vials. |
Problem 3: I am observing inconsistent results in my cell-based assays.
| Potential Cause | Recommended Solution |
| Incomplete dissolution of the stock solution. | Ensure your this compound is fully dissolved in the organic solvent before preparing working solutions. As with similar compounds, ultrasonication may be required to fully dissolve the compound in DMSO.[1] Visually inspect the stock solution for any particulate matter. |
| Precipitation in the cell culture medium. | Micro-precipitation may not be visible to the naked eye but can significantly impact the effective concentration of the compound. After preparing the final working solution in your cell culture medium, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will help remove any precipitated compound. |
| Interaction with serum proteins. | Components in fetal bovine serum (FBS) can bind to this compound, affecting its free concentration and solubility. If your results are inconsistent, consider reducing the serum percentage in your culture medium during the treatment period, if compatible with your cell line. Always maintain consistent serum percentages across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on data for similar SNIPER compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Q2: What is the recommended storage condition for the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. When stored at -80°C, the stock solution in DMSO is expected to be stable for at least 6 months.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based experiments?
A3: It is best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cellular toxicity and to minimize the risk of compound precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, for some SNIPER compounds, ultrasonication is recommended to achieve complete dissolution in DMSO.[1] If you observe any particulate matter in your stock solution, a brief sonication in a water bath may be helpful.
Q5: My cell culture medium turns yellow and cloudy after adding this compound. What should I do?
A5: A color change and turbidity in the medium can indicate a pH shift or precipitation of media components, which can be exacerbated by the addition of a compound in an organic solvent.[2] Ensure that the pH of your final working solution is not significantly altered. You can also try preparing the working solution in a serum-free medium first, and then adding it to your cells with serum-containing medium. If the problem persists, refer to the troubleshooting guide for further suggestions.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [1] |
| Stock Solution Stability | ≥ 6 months at -80°C in DMSO | [1] |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | General Best Practice |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
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Preparation of Stock Solution (e.g., 10 mM in DMSO): a. this compound has a molecular weight of 1020.17 g/mol . b. To prepare a 10 mM stock solution, weigh out 1.02 mg of this compound powder and dissolve it in 100 µL of high-purity, anhydrous DMSO. c. Ensure complete dissolution. If necessary, briefly vortex and sonicate the vial in a water bath until the solution is clear. d. Visually inspect the solution to ensure no solid particles are present. e. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
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Preparation of Working Solutions for Cell Culture: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. c. Crucial Step: To minimize precipitation, add the this compound stock or intermediate dilutions to the cell culture medium dropwise while gently mixing. Do not add the medium to the concentrated compound. d. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. e. Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound-mediated protein degradation.
Caption: Logical flow for troubleshooting this compound insolubility.
References
Technical Support Center: Optimizing Sniper(abl)-044 Experiments in Primary Cells
Welcome to the technical support center for Sniper(abl)-044. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound, with a focus on minimizing cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a heterobifunctional molecule that consists of the ABL inhibitor HG-7-85-01 linked to Bestatin, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[1] By simultaneously binding to the target protein, BCR-ABL, and an IAP E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the BCR-ABL fusion protein, which is a key driver in Chronic Myeloid Leukemia (CML).[1][2] The degradation of BCR-ABL via this compound has a reported DC50 (concentration for 50% degradation) of 10 μM in cell lines.[1]
Q2: What are the potential causes of cytotoxicity when using this compound in primary cells?
Cytotoxicity in primary cells can arise from several factors:
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On-target toxicity: While the goal is to eliminate cancerous cells, prolonged or high-level degradation of BCR-ABL in CML primary cells can lead to apoptosis, which might be desired but needs to be distinguished from non-specific cytotoxicity. In healthy primary hematopoietic cells, off-target degradation of the normal ABL kinase could lead to toxicity.
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Off-target toxicity: this compound may induce the degradation of proteins other than BCR-ABL. This can be due to the ABL inhibitor moiety binding to other kinases or the IAP ligand affecting other cellular pathways. Mass spectrometry-based proteomics can be a valuable tool to identify such off-target effects.[3]
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"Hook effect": At very high concentrations, bifunctional degraders like SNIPERs can exhibit reduced efficacy and potentially increased toxicity. This is because the formation of the productive ternary complex (SNIPER : Target Protein : E3 Ligase) is inhibited by the formation of unproductive binary complexes (SNIPER:Target Protein or SNIPER:E3 Ligase).
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Cellular health and handling: Primary cells are inherently more sensitive than cell lines. Suboptimal cell culture conditions, such as improper media, serum, or handling procedures, can exacerbate the cytotoxic effects of any treatment.
Q3: How can I differentiate between targeted apoptosis in CML cells and general cytotoxicity?
To distinguish between desired on-target apoptosis and non-specific cytotoxicity, a multi-pronged approach is recommended:
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Use of control cells: Compare the cytotoxic effects of this compound on CML primary cells versus healthy primary hematopoietic cells (e.g., from a healthy donor). A significantly higher toxicity in CML cells suggests on-target effects.
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Dose-response curves: Generate dose-response curves for both cell types. A therapeutic window should be identifiable where significant degradation of BCR-ABL and apoptosis of CML cells occurs at concentrations that have minimal impact on healthy primary cells.
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Mechanism of cell death assays: Utilize assays that can differentiate between apoptosis and necrosis. For example, Annexin V/Propidium Iodide (PI) staining can distinguish early apoptotic, late apoptotic, and necrotic cells.
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Rescue experiments: Co-treatment with a proteasome inhibitor (e.g., MG132) or an IAP antagonist can help confirm that the observed effects are dependent on the proteasomal degradation pathway and IAP engagement, respectively.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Healthy Primary Cells
If you are observing significant cytotoxicity in your control (healthy) primary cell population, consider the following troubleshooting steps.
Quantitative Data Summary: Comparative Cytotoxicity
| Cell Type | Parameter | This compound Concentration | Expected Outcome | Troubleshooting Action |
| Healthy Primary Hematopoietic Cells | Viability | > 10 µM | High Viability (>80%) | If viability is low, reduce concentration and incubation time. |
| CML Primary Cells | Viability | 1-10 µM | Dose-dependent decrease | If viability is unexpectedly high, check BCR-ABL expression. |
| Healthy Primary Hematopoietic Cells | Apoptosis | 1-10 µM | Low Apoptosis (<10%) | If apoptosis is high, investigate off-target effects. |
| CML Primary Cells | Apoptosis | 1-10 µM | Dose-dependent increase | Correlate with BCR-ABL degradation. |
Experimental Protocol: Dose-Response Cytotoxicity Assay
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Cell Preparation: Isolate primary hematopoietic stem and progenitor cells from healthy donor bone marrow or peripheral blood and CML patient samples. Culture the cells in appropriate media supplemented with necessary cytokines.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM). Add the different concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Use a cell viability reagent such as MTT or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 values for both healthy and CML primary cells.
Issue 2: Inconsistent or High Variability in Experimental Results
Variability in results with primary cells is a common challenge. The following workflow can help improve consistency.
Experimental Workflow for Minimizing Variability
Caption: A standardized workflow to improve the reproducibility of experiments using this compound in primary cells.
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results and troubleshooting cytotoxicity.
BCR-ABL Downstream Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis in CML cells. Degradation of BCR-ABL by this compound is expected to inhibit these pathways.
Caption: Key downstream signaling pathways activated by the BCR-ABL oncoprotein.[4][5][6]
IAP-Mediated Signaling and Apoptosis Regulation
Inhibitor of Apoptosis (IAP) proteins, the targets of the Bestatin moiety of this compound, play a central role in regulating apoptosis. By recruiting IAPs, SNIPERs can also lead to their auto-degradation, which can sensitize cells to apoptosis.
Caption: Simplified overview of the role of IAP proteins in the regulation of apoptosis.[2][7][8][9][10]
By utilizing these resources, researchers can better design and troubleshoot their experiments with this compound, leading to more reliable and interpretable data while minimizing unwanted cytotoxicity in primary cell models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and killing of candidate chronic myeloid leukemia stem cells by antibody targeting of IL-1 receptor accessory protein - PMC [pmc.ncbi.nlm.nih.gov]
how to interpret unexpected results in Sniper(abl)-044 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Sniper(abl)-044 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the BCR-ABL fusion protein for degradation. It consists of three key components: an ABL inhibitor (HG-7-85-01) that binds to BCR-ABL, an IAP ligand (Bestatin) that recruits Inhibitor of Apoptosis Proteins (IAPs) which are a family of E3 ubiquitin ligases, and a linker connecting the two.[1][2] By bringing BCR-ABL and an IAP E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of the BCR-ABL protein by the proteasome.
Q2: What are the expected outcomes of a successful this compound experiment?
In a successful experiment, you should observe a dose-dependent reduction in the levels of the BCR-ABL protein. This is typically measured by western blotting. The reported half-maximal degradation concentration (DC50) for this compound is 10 μM.[1][2] Consequently, a decrease in downstream signaling pathways regulated by BCR-ABL and a reduction in the viability of BCR-ABL positive cells are also expected.
Q3: Is it normal to see a decrease in cIAP1 levels?
Yes, it is a known phenomenon for SNIPER molecules to also induce the degradation of the recruited E3 ligase, in this case, cIAP1.[3] This is thought to occur through auto-ubiquitination. Therefore, a reduction in cIAP1 levels upon treatment with this compound can be an indicator of successful target engagement by the IAP ligand portion of the molecule.
Troubleshooting Guide
Issue 1: No or reduced degradation of BCR-ABL protein.
If you do not observe the expected degradation of BCR-ABL, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Valid |
| Compound Instability | 1. Ensure proper storage of this compound (as per manufacturer's instructions). 2. Prepare fresh solutions for each experiment. 3. Verify the compound's integrity using analytical methods like LC-MS. | Freshly prepared or verified compound leads to BCR-ABL degradation. |
| Low IAP E3 Ligase Expression | 1. Check the baseline expression levels of cIAP1, cIAP2, and XIAP in your cell line by western blot. 2. If expression is low, consider using a different cell line with higher IAP expression. | BCR-ABL degradation is achieved in a cell line with higher IAP expression. |
| Impaired Proteasome Function | 1. Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). 2. Perform a proteasome activity assay. | Co-treatment with a proteasome inhibitor should "rescue" BCR-ABL from degradation, leading to its accumulation. |
| Cell Line Resistance | 1. Verify the presence and expression of the BCR-ABL fusion protein in your cell line. 2. Consider potential mutations in BCR-ABL that may affect the binding of the HG-7-85-01 moiety. | Sanger sequencing of the BCR-ABL gene may reveal mutations. |
| Incorrect Dosing or Incubation Time | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal degradation time. | Degradation is observed at higher concentrations or different time points. |
Issue 2: High Cell Toxicity Unrelated to BCR-ABL Degradation.
If you observe significant cell death that does not correlate with the degradation of BCR-ABL, it could be due to off-target effects.
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Valid |
| Off-target Effects of the ABL Inhibitor Moiety | 1. Treat cells with the ABL inhibitor (HG-7-85-01) alone. 2. Perform a kinase screen to identify other kinases inhibited by HG-7-85-01. | The ABL inhibitor alone will induce similar levels of toxicity. |
| Off-target Effects of the IAP Ligand Moiety | 1. Treat cells with the IAP ligand (Bestatin) alone. | Bestatin alone will induce similar levels of toxicity. |
| General Compound Toxicity | 1. Test the effect of this compound on a BCR-ABL negative cell line. | The compound will be toxic to cells that do not express BCR-ABL. |
Experimental Protocols
Western Blot for BCR-ABL Degradation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of BCR-ABL degradation.
Caption: Effect of this compound on the BCR-ABL signaling pathway.
References
Validation & Comparative
Validating BCR-ABL Degradation by Sniper(abl)-044: A Comparative Guide to Proteasome Inhibitor-Based Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of BCR-ABL protein degradation induced by Sniper(abl)-044, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). A core component of validating targeted protein degraders is confirming their reliance on the ubiquitin-proteasome system. This is experimentally achieved by assessing the reversal of protein degradation in the presence of proteasome inhibitors.
This compound is a heterobifunctional molecule that links the ABL kinase inhibitor HG-7-85-01 to the IAP ligand Bestatin.[1][2] This design brings the BCR-ABL oncoprotein into proximity with the IAP E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome.[1][2] The half-maximal degradation concentration (DC50) for this compound is 10 μM.[1][2]
The Role of Proteasome Inhibitors in Validation
To confirm that this compound-induced degradation of BCR-ABL is dependent on the proteasome, cells are co-treated with this compound and a proteasome inhibitor, such as MG132. If the degradation of BCR-ABL is mediated by the proteasome, its inhibition should lead to an accumulation of the ubiquitinated protein and a rescue of the total protein levels, which can be quantified by methods like Western blotting.
Quantitative Analysis of BCR-ABL Degradation and Rescue
| Treatment Condition | BCR-ABL Protein Level (Normalized to Control) | Citation |
| Vehicle Control (DMSO) | 100% | |
| BCR-ABL Degrader (GMB-475) | Decreased (e.g., ~40%) | |
| Proteasome Inhibitor (Epoxomicin) | ~100% or slightly increased | |
| GMB-475 + Proteasome Inhibitor | Rescued (e.g., ~90-100%) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its validation using proteasome inhibitors.
Comparison with Alternative BCR-ABL Degraders
This compound is part of a growing arsenal of targeted protein degraders against BCR-ABL. Other notable examples include:
-
PROTACs recruiting VHL or CRBN: Several Proteolysis Targeting Chimeras (PROTACs) have been developed that utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases to induce BCR-ABL degradation.[3] The choice of E3 ligase can influence the degradation efficiency and specificity.
-
SNIPERs with different warheads and IAP ligands: The SNIPER platform is modular, allowing for the combination of various ABL inhibitors (e.g., imatinib, dasatinib) and IAP ligands (e.g., MV1, LCL161 derivatives) to optimize degradation potency and selectivity.[4] For instance, SNIPER(ABL)-062, which uses an allosteric ABL inhibitor, has also been shown to degrade BCR-ABL effectively.[3]
Experimental Protocols
Protocol for Validating BCR-ABL Degradation using Proteasome Inhibitors in K562 Cells
This protocol outlines the key steps for a Western blot-based experiment to confirm the proteasome-dependent degradation of BCR-ABL.
1. Cell Culture and Seeding:
- Culture K562 cells (a human chronic myelogenous leukemia cell line expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10^6 cells/well).
2. Treatment:
- Prepare stock solutions of this compound and a proteasome inhibitor (e.g., MG132) in DMSO.
- Treat the cells in quadruplicate as follows:
- Group 1 (Vehicle): Add DMSO to a final concentration equivalent to that in the treatment groups.
- Group 2 (Degrader only): Add this compound to the desired final concentration (e.g., 10 µM).
- Group 3 (Inhibitor only): Add MG132 to a final concentration known to inhibit proteasome activity (e.g., 10 µM).
- Group 4 (Combination): Pre-treat cells with MG132 for 1-2 hours, then add this compound.
- Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
3. Cell Lysis and Protein Quantification:
- Harvest the cells by centrifugation.
- Wash the cell pellets with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blotting:
- Normalize the protein concentrations for all samples.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against BCR-ABL (or c-Abl) overnight at 4°C.
- Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for BCR-ABL and the loading control using densitometry software (e.g., ImageJ).
- Normalize the BCR-ABL band intensity to the corresponding loading control band intensity for each sample.
- Express the results as a percentage of the vehicle-treated control.
This comprehensive approach allows for the robust validation of the proteasome-dependent mechanism of action for BCR-ABL degraders like this compound, a critical step in their preclinical development.
References
A Comparative Analysis of Sniper(abl)-044 and Imatinib in Drug-Resistant Chronic Myeloid Leukemia Cell Lines
For Immediate Release
In the landscape of Chronic Myeloid Leukemia (CML) treatment, the emergence of resistance to tyrosine kinase inhibitors (TKIs) like imatinib remains a significant clinical challenge. This guide provides a detailed comparison of a novel therapeutic agent, Sniper(abl)-044, with the first-generation TKI, imatinib, focusing on their efficacy in drug-resistant CML cell lines. This analysis is intended for researchers, scientists, and drug development professionals.
This compound belongs to a new class of drugs known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules are designed to induce the degradation of target proteins through the ubiquitin-proteasome system. Specifically, this compound is composed of the ABL inhibitor HG-7-85-01 linked to the IAP ligand Bestatin, targeting the BCR-ABL fusion protein for degradation.[1][2] In contrast, imatinib functions by competitively inhibiting the ATP binding site of the BCR-ABL kinase, thereby blocking its downstream signaling.[3]
The primary mechanism of imatinib resistance is the acquisition of point mutations in the BCR-ABL kinase domain, with the T315I mutation being notoriously resistant to imatinib and second-generation TKIs.[4][5][6] Other resistance mechanisms include BCR-ABL gene amplification and activation of alternative signaling pathways.[7]
Performance in Imatinib-Resistant CML Cell Lines
Direct comparative data for this compound in imatinib-resistant CML cell lines is limited in publicly available literature. However, data for the more potent and well-characterized compound, SNIPER(ABL)-39, which also targets BCR-ABL for degradation, offers valuable insights into the potential of this drug class. SNIPER(ABL)-39, a conjugate of dasatinib and an LCL161 derivative, has demonstrated significant activity in CML cell lines.[8][9]
The following tables summarize the available quantitative data for a representative SNIPER(ABL) compound and imatinib in both sensitive and resistant CML cell lines.
| Compound | Cell Line | BCR-ABL Genotype | IC50 (Proliferation) | DC50 (BCR-ABL Degradation) | Reference |
| SNIPER(ABL)-39 | K562 | Wild-type | ~10 nM | Not explicitly stated | [8] |
| KCL22 | Wild-type | ~10 nM | Not explicitly stated | [8] | |
| KU812 | Wild-type | ~10 nM | Not explicitly stated | [8] | |
| This compound | Not specified | Not specified | Not available | 10 µM | [1][2] |
| Imatinib | K562 | Wild-type | ~200-500 nM | Not applicable | [6] |
| BaF3-T315I | T315I mutation | Resistant (High µM range) | Not applicable | [6] | |
| KCL22-R | T315I mutation | Resistant | Not applicable | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of imatinib and SNIPER(ABL) compounds are crucial to understanding their efficacy, particularly in resistant settings.
BCR-ABL Signaling Pathway
Caption: The constitutively active BCR-ABL kinase drives multiple downstream pathways leading to leukemogenesis.
Imatinib's Mechanism of Action
Caption: Imatinib inhibits BCR-ABL by blocking the ATP binding site, thus preventing downstream signaling.
This compound Mechanism of Action
Caption: this compound induces the degradation of BCR-ABL by recruiting an E3 ligase.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of compounds like this compound and imatinib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: CML cell lines (e.g., K562, KCL22, and their imatinib-resistant counterparts) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (this compound or imatinib) for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for BCR-ABL Degradation
-
Cell Lysis: CML cells are treated with the test compounds for a specified time (e.g., 6, 12, 24 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the BCR-ABL band is quantified and normalized to the loading control to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) can then be calculated.
Conclusion
SNIPER(ABL) compounds, including this compound, represent a promising alternative therapeutic strategy for CML, particularly in the context of imatinib resistance. Their novel mechanism of action, which involves the targeted degradation of the oncoprotein BCR-ABL, has the potential to overcome resistance mechanisms that render traditional kinase inhibitors ineffective. While more direct comparative studies are needed, the available data suggests that this class of drugs could offer a significant advantage in treating drug-resistant CML. Future research should focus on detailed preclinical and clinical evaluation of these compounds to fully assess their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 4. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of imatinib -resistant chronic myeloid leukemia cells with BCR-ABL-T315I mutation induced by Jiyuan Oridonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 10. Sensitivity of imatinib-resistant T315I BCR-ABL CML to a synergistic combination of ponatinib and forskolin treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle Against CML: Comparing the Potency of SNIPER(ABL) Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different SNIPER(ABL) compounds, focusing on their half-maximal degradation concentration (DC50) values. We present a detailed analysis of their efficacy in degrading the oncogenic BCR-ABL protein, a key driver of chronic myeloid leukemia (CML).
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a novel therapeutic strategy that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] In the context of CML, SNIPER(ABL) compounds are designed to specifically target and eliminate the BCR-ABL fusion protein, offering a potential advantage over traditional kinase inhibitors that can be susceptible to resistance.[2][3]
Comparative Efficacy: DC50 Values of SNIPER(ABL) Compounds
The potency of SNIPER(ABL) compounds is quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. A lower DC50 value indicates a more potent compound. The table below summarizes the reported DC50 values for a range of SNIPER(ABL) compounds, highlighting the significant impact of different ABL kinase inhibitors, IAP ligands, and linkers on their degradation efficiency.
| Compound | ABL Kinase Inhibitor | IAP Ligand/Derivative | DC50 Value |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 10 nM[4][5][6] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM[7][8][9] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[8] |
| SNIPER(ABL)-047 | HG-7-85-01 | MV-1 | 2 µM[7] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 µM[8] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM[7][8][10] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM[7][8] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM[8] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM[8][11] |
| SNIPER(ABL)-49 | Imatinib | Bestatin | 100 µM[4][8] |
| SNIPER(ABL)-2 | Imatinib | Bestatin | ~100 µM[4][12] |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Data not available[13] |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Data not available[7][8] |
Among the compounds with available data, SNIPER(ABL)-39 demonstrates the highest potency with a DC50 of 10 nM.[4][5][6] This compound conjugates the potent ABL inhibitor dasatinib with a derivative of the IAP antagonist LCL161.[4][5][6] The data suggests that the choice of both the ABL inhibitor and the IAP ligand, as well as the linker connecting them, critically influences the degradation efficiency. For instance, SNIPERs utilizing dasatinib generally exhibit lower DC50 values compared to those with imatinib.
Mechanism of Action: The SNIPER(ABL) Signaling Pathway
SNIPER(ABL) compounds function by hijacking the cell's natural protein disposal system. The molecule acts as a bridge, bringing the BCR-ABL protein into close proximity with an E3 ubiquitin ligase, a component of the cellular machinery responsible for tagging proteins for degradation. This induced proximity leads to the ubiquitination of BCR-ABL, marking it for destruction by the proteasome. The degradation of BCR-ABL effectively shuts down the downstream signaling pathways that drive CML cell proliferation.
Caption: Mechanism of SNIPER(ABL)-induced BCR-ABL degradation.
The constitutively active BCR-ABL kinase promotes cell proliferation through various downstream signaling pathways, including the phosphorylation of STAT5 and CrkL.[14][15] SNIPER(ABL)-39 has been shown to suppress the phosphorylation of these key signaling proteins, consistent with its potent degradation of BCR-ABL.[14]
Experimental Protocol for DC50 Determination
The following is a generalized protocol for determining the DC50 values of SNIPER(ABL) compounds based on published methodologies.[4]
Caption: Experimental workflow for determining DC50 values.
1. Cell Culture:
-
Human CML cell lines, such as K562, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4][12]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in multi-well plates at a predetermined density.
-
SNIPER(ABL) compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared and added to the cell cultures to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.[4]
3. Incubation:
-
The treated cells are incubated for a specific period, typically ranging from 6 to 24 hours, to allow for compound uptake and protein degradation.[4]
4. Cell Lysis:
-
After incubation, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
5. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for subsequent analysis.
6. Western Blot Analysis:
-
Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for BCR-ABL and a loading control protein (e.g., GAPDH or β-tubulin).[4]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
7. Densitometry Analysis:
-
The protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the BCR-ABL band in each lane is quantified using densitometry software and normalized to the intensity of the corresponding loading control band.[4]
8. DC50 Calculation:
-
The normalized BCR-ABL protein levels are plotted against the logarithm of the compound concentration.
-
The DC50 value is determined by fitting the data to a non-linear regression curve (e.g., a four-parameter logistic curve).
This guide provides a foundational understanding of the comparative efficacy of various SNIPER(ABL) compounds. The presented data and methodologies can serve as a valuable resource for researchers in the field of targeted protein degradation and CML therapy.
References
- 1. Targeting BCR-ABL Protein Degradation: Conjugation of ABL Kinase Inhibitors and IAP Ligands for CML Therapy [synapse.patsnap.com]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNIPER | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. abl kinase activity: Topics by Science.gov [science.gov]
A Head-to-Head Comparison: Sniper(abl)-044 and Dasatinib in Downstream Signaling
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted therapies for cancers driven by the BCR-ABL fusion protein, such as Chronic Myeloid Leukemia (CML), both small molecule inhibitors and targeted protein degraders have emerged as powerful tools. This guide provides a detailed comparison of the downstream signaling effects of two prominent agents: dasatinib, a second-generation tyrosine kinase inhibitor (TKI), and Sniper(abl)-044, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a novel class of targeted protein degraders.
Executive Summary
Dasatinib achieves its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL and other tyrosine kinases, leading to a rapid but potentially reversible blockade of downstream signaling pathways. In contrast, this compound induces the complete degradation of the BCR-ABL oncoprotein through the ubiquitin-proteasome system, resulting in a more sustained, and potentially more profound, shutdown of oncogenic signaling. This fundamental difference in their mechanism of action has distinct implications for their effects on downstream signaling cascades, efficacy, and potential for overcoming drug resistance.
Mechanism of Action: Inhibition vs. Degradation
Dasatinib is a multi-targeted kinase inhibitor that binds to the ATP-binding site of BCR-ABL, preventing the phosphorylation of its downstream substrates.[1] This competitive inhibition effectively blocks the aberrant signaling that drives cancer cell proliferation and survival.
This compound, a heterobifunctional molecule, works by a different paradigm. It is composed of a ligand that binds to the ABL kinase domain of BCR-ABL (HG-7-85-01) and another ligand that recruits an E3 ubiquitin ligase, the inhibitor of apoptosis protein (IAP).[2][3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4][5][6][7]
Comparative Effects on Downstream Signaling
The distinct mechanisms of dasatinib and this compound translate to different effects on key downstream signaling pathways crucial for CML cell survival and proliferation, such as the STAT5 and CrkL pathways.
| Target | Dasatinib | This compound |
| BCR-ABL Protein | No change in total protein levels | Induces degradation of total protein |
| Phospho-BCR-ABL | Rapid and potent inhibition | Reduction in phosphorylation secondary to protein degradation |
| Phospho-STAT5 | Potent inhibition of phosphorylation | Reduction in phosphorylation secondary to BCR-ABL degradation |
| Phospho-CrkL | Potent inhibition of phosphorylation | Reduction in phosphorylation secondary to BCR-ABL degradation |
Data from Shibata N, et al. Cancer Sci. 2017. [5][8]
Studies have shown that dasatinib effectively inhibits the phosphorylation of STAT5 and CrkL in a dose-dependent manner in CML cells.[1] Western blot analysis from a study by Shibata et al. demonstrated that treatment of K562 CML cells with dasatinib led to a marked decrease in phosphorylated BCR-ABL, STAT5, and CrkL, while the total levels of these proteins remained unchanged.[8]
In the same study, a dasatinib-conjugated SNIPER, SNIPER(ABL)-39, not only reduced the phosphorylation of these downstream targets but also induced the degradation of the total BCR-ABL protein.[8] This suggests that while both agents effectively shut down the signaling output, this compound does so by eliminating the source of the signal itself. The half-maximal degradation concentration (DC50) for BCR-ABL by this compound has been reported to be 10 μM.[2][3]
Experimental Protocols
Western Blot Analysis of Phosphorylated Proteins
This protocol is a general guideline for assessing the phosphorylation status of BCR-ABL, STAT5, and CrkL in CML cell lines following treatment with dasatinib or this compound.
1. Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 5 x 10^5 cells/mL.
-
Treat cells with varying concentrations of dasatinib (e.g., 10, 100 nM) or this compound (e.g., 1, 10 µM) for a specified time (e.g., 6, 24 hours). A DMSO-treated control should be included.
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-BCR-ABL (Tyr177)
-
Rabbit anti-BCR-ABL
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-CrkL
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Dasatinib and this compound represent two distinct and powerful strategies for targeting the BCR-ABL oncoprotein. While both effectively abrogate downstream signaling, their different mechanisms have important implications for clinical application. Dasatinib's rapid and reversible inhibition of kinase activity has proven highly effective. This compound's ability to induce complete degradation of BCR-ABL offers the potential for a more durable response and a novel approach to overcoming TKI resistance. Further preclinical and clinical studies directly comparing these two modalities will be crucial in defining their respective roles in the treatment of BCR-ABL-driven malignancies.
References
- 1. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 7. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sniper(abl)-044: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Sniper(abl)-044 with other tyrosine kinases. As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), this compound is designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). Its mechanism involves conjugating the ABL kinase inhibitor HG-7-85-01 with the E3 ligase-recruiting ligand Bestatin.[1][2] The selectivity of such targeted protein degraders is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide offers a detailed look at the kinase selectivity of the active ABL inhibitor component of this compound, HG-7-85-01, in comparison to other well-established ABL inhibitors, imatinib and dasatinib, which are also utilized in other SNIPER constructs.
Kinase Inhibition Profile
The cross-reactivity of this compound is largely determined by the selectivity of its ABL inhibitor "warhead," HG-7-85-01. The following table summarizes the inhibitory activity (IC50) of HG-7-85-01 against a panel of tyrosine kinases, alongside comparative data for imatinib and dasatinib. This allows for an objective assessment of its selectivity.
| Kinase Target | HG-7-85-01 IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| ABL | 0.6 (v-Abl) | 600 (v-Abl) | <1 (c-Abl) |
| BCR-ABL (T315I mutant) | 3 | >10000 | >10000 |
| KIT | - | 100 | - |
| PDGFRα | 440 | 100 | - |
| SRC | - | - | <1 (c-Src) |
| KDR (VEGFR2) | 20 | - | - |
| RET | 30 | - | - |
| JAK1 | 120 | - | - |
| MK5 | 560 | - | - |
| Other Kinases | >2000 | - | - |
Biochemical studies indicate that HG-7-85-01 is a potent inhibitor of the T315I mutant of BCR-ABL, a common resistance mutation in CML therapy.[1][3][4] Notably, it demonstrates significantly higher selectivity compared to the broader-spectrum inhibitor dasatinib. A calculated selectivity score (S score), which quantifies the fraction of kinases inhibited to a certain level, positions HG-7-85-01 (S=0.056) as having intermediate selectivity between the highly selective imatinib (S=0.031) and the more promiscuous dasatinib (S=0.16).[2] While HG-7-85-01 shows some activity against other kinases like KDR, RET, and JAK1, its inhibitory concentrations for these off-targets are substantially higher than for ABL, suggesting a favorable selectivity window.[1][3][4][5]
Experimental Protocols
The determination of kinase inhibition profiles, as summarized above, is typically conducted using biochemical kinase assays. These assays are fundamental in drug discovery for assessing the potency and selectivity of inhibitors. A generalized protocol for such an assay is outlined below.
General Protocol for a Biochemical Kinase Inhibition Assay
A common method for assessing kinase activity and inhibition is the radiometric assay, often considered the gold standard.[3][11] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein by the kinase.
Materials:
-
Purified recombinant tyrosine kinase
-
Specific peptide or protein substrate
-
P-γ-ATP (radiolabeled ATP)32 -
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., HG-7-85-01, imatinib, dasatinib) at various concentrations
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Kinase Reaction: a. In a microcentrifuge tube or a well of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer. b. Add the test inhibitor at the desired concentration. A control reaction without the inhibitor is also prepared. c. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and
P-γ-ATP. e. Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at the same temperature.32 -
Stopping the Reaction and Separation: a. Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unreacted
P-γ-ATP will not. b. Wash the paper/membrane multiple times with a wash buffer to remove the unbound radiolabeled ATP.32 -
Quantification: a. Place the washed paper/membrane into a scintillation vial with scintillation fluid. b. Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: a. The amount of radioactivity is proportional to the kinase activity. b. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Visualizing the Process
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of a typical radiometric biochemical kinase inhibition assay.
Caption: Simplified BCR-ABL signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hg-7-85-01 | CAS#:1258391-13-7 | Chemsrc [chemsrc.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Sniper(abl)-044
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Sniper(abl)-044
This document provides crucial safety and logistical information for the proper disposal of this compound, a research-grade targeted protein degrader. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on guidelines for handling potent research compounds, the known properties of its components—the ABL kinase inhibitor HG-7-85-01 and the IAP ligand Bestatin—and general protocols for Proteolysis Targeting Chimeras (PROTACs). It is imperative to treat this compound as a potent and hazardous compound.
Core Safety Principles
All personnel handling this compound must be thoroughly trained on the potential hazards and the procedures outlined below. Strict adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles and a face shield | Protects eyes and face from splashes and aerosols. |
| Lab Coat | Disposable, fluid-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the solid compound or creating solutions to prevent inhalation of airborne particles. |
Engineering Controls: Work with this compound should be conducted in a designated area with appropriate engineering controls to minimize exposure.
| Control Measure | Specification | Purpose |
| Ventilation | Certified chemical fume hood or a powder containment hood | Provides primary containment and prevents the release of airborne particles into the laboratory. |
| Designated Area | Clearly marked area for handling potent compounds | Restricts access and contains potential contamination. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Solid Waste Disposal (Unused or Expired Compound):
-
Do not dispose of solid this compound in regular laboratory or municipal trash.
-
Carefully place the original vial or a securely sealed container with the solid compound into a larger, clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the hazardous waste container in a designated, secure area until it is collected by EHS for incineration or other approved disposal methods.
2. Liquid Waste Disposal (Solutions of this compound):
-
Do not pour solutions containing this compound down the drain.
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a glass container for organic solvents).
-
The label must clearly indicate "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
Store the liquid hazardous waste container in a secondary containment bin within a designated and ventilated area until collection by EHS.
3. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves, disposable lab coats, and other PPE.
-
Pipette tips, serological pipettes, and transfer pipettes.
-
Weighing paper, microfuge tubes, and culture plates.
-
Bench paper and any materials used for cleaning up spills.
-
-
Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.
-
Sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
-
Once full, securely seal the container and arrange for its disposal through your institution's EHS department.
Chemical Inactivation (Decontamination)
For decontaminating surfaces and non-disposable glassware, a chemical inactivation step is recommended before standard cleaning procedures. While specific degradation data for this compound is not available, a common approach for many organic research compounds is treatment with a freshly prepared 10% bleach solution, followed by a thorough rinse with water. For compounds sensitive to basic conditions, a 1M sodium hydroxide solution can also be effective. Always perform a final rinse with 70% ethanol or isopropanol. It is crucial to test this decontamination procedure on a small scale first to ensure compatibility with your materials and to verify its effectiveness if an analytical method is available.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
| Spill Scenario | Containment and Cleanup Protocol |
| Small Spill (Solid) | 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Dampen the towels with a 70% ethanol solution. 3. Carefully wipe the area from the outside in. 4. Place all cleanup materials in a sealed hazardous waste bag. |
| Small Spill (Liquid) | 1. Contain the spill with absorbent pads or spill pillows. 2. Absorb the liquid. 3. Wipe the area with a decontaminating solution (e.g., 10% bleach). 4. Place all cleanup materials in a sealed hazardous waste bag. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Restrict access to the spill area. 4. Follow the instructions of trained emergency response personnel. |
Signaling Pathway Context
This compound is designed to induce the degradation of the BCR-ABL fusion protein, a key driver in certain leukemias. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
By understanding the potent biological activity of this compound, researchers can better appreciate the importance of rigorous safety and disposal protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
